Asparenomycin A
描述
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属性
分子式 |
C14H16N2O6S |
|---|---|
分子量 |
340.35 g/mol |
IUPAC 名称 |
(6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H16N2O6S/c1-7(6-17)11-9-5-10(23(22)4-3-15-8(2)18)12(14(20)21)16(9)13(11)19/h3-4,9,17H,5-6H2,1-2H3,(H,15,18)(H,20,21)/b4-3+,11-7+ |
InChI 键 |
KJQZKTFSANMFQJ-KDYKCUIDSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Asparenomycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asparenomycin A is a naturally occurring carbapenem (B1253116) antibiotic with significant potential in combating bacterial infections, particularly those caused by β-lactamase-producing strains. A thorough understanding of its physicochemical properties is paramount for its development as a therapeutic agent, influencing formulation, stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its molecular structure, solubility, and spectral data. Detailed experimental methodologies for the determination of these properties are also presented, alongside a visualization of its mechanism of action.
Core Physicochemical Properties
A compilation of the known quantitative physicochemical data for this compound is presented in Table 1. These parameters are fundamental to understanding the behavior of the molecule in various environments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆N₂O₆S | [1][2] |
| Molecular Weight | 340.35 g/mol | [1] |
| CAS Number | 76466-24-5 | [1] |
| Appearance | White to off-white powder | |
| Melting Point | >160 °C (with decomposition) | |
| Solubility | Soluble in water and methanol. | |
| UV λmax (in water) | ~300 nm |
Note: Some data, such as the precise melting point and a comprehensive solubility profile, are not extensively reported in publicly available literature and may require experimental determination.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and identification of this compound. The following sections detail the expected spectral characteristics.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in an aqueous solution typically exhibits a maximum absorption (λmax) at approximately 300 nm.[2] This absorption is attributed to the π → π* electronic transitions within the conjugated carbapenem ring system.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key expected peaks are summarized in Table 2.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 | O-H (hydroxyl) | Stretching |
| ~3200 | N-H (amide) | Stretching |
| ~1750 | C=O (β-lactam) | Stretching |
| ~1680 | C=O (amide) | Stretching |
| ~1600 | C=C (alkene) | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The high-resolution mass spectrum should confirm the molecular formula C₁₄H₁₆N₂O₆S with a high degree of accuracy.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.
Determination of Melting Point
Method: Capillary Melting Point Method
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquefied is recorded as the melting range. Due to its nature, decomposition is often observed at the melting point.
Determination of Solubility
Method: Shake-Flask Method
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, methanol, ethanol, DMSO) in a sealed flask.
-
The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is filtered to remove undissolved solid.
-
The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
UV-Vis Spectroscopy
Method: Spectrophotometric Analysis
-
A stock solution of this compound of known concentration is prepared in the desired solvent (e.g., water).
-
A series of dilutions are made to obtain solutions of varying concentrations.
-
The UV-Vis spectrum of each solution is recorded using a double-beam spectrophotometer over a wavelength range of 200-400 nm, using the solvent as a blank.
-
The wavelength of maximum absorbance (λmax) is determined.
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) Pellet Method
-
ATR: A small amount of the solid this compound sample is placed directly on the ATR crystal, and the IR spectrum is recorded.
-
KBr Pellet: A small amount of this compound is intimately mixed with dry KBr powder and compressed into a thin, transparent pellet. The IR spectrum of the pellet is then recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: Solution-State NMR
-
A sample of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or a suitable internal standard, is added.
-
The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
Mass Spectrometry (MS)
Method: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI)
-
A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol/water with a small amount of formic acid for positive ion mode).
-
The solution is infused into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
The mass spectrum is acquired, and the accurate mass of the molecular ion is determined to confirm the elemental composition. Fragmentation patterns can be studied using tandem mass spectrometry (MS/MS).
Mechanism of Action: β-Lactamase Inhibition
This compound exerts its antibacterial effect primarily through the inhibition of β-lactamase enzymes. These enzymes are produced by bacteria and are a major mechanism of resistance to β-lactam antibiotics. The carbapenem structure of this compound mimics the natural substrate of β-lactamases.
The interaction involves the opening of the β-lactam ring of this compound and the formation of a stable, covalent acyl-enzyme intermediate with a serine residue in the active site of the β-lactamase. This acylation inactivates the enzyme, preventing it from hydrolyzing other β-lactam antibiotics.
References
Elucidating the Asparenomycin A Biosynthesis Pathway: A Technical Guide for Researchers
Asparenomycin (B1242592) A, a potent carbapenem (B1253116) antibiotic, has garnered significant interest within the scientific community due to its unique structural features and promising antimicrobial activity. The elucidation of its biosynthetic pathway is crucial for understanding its formation, enabling bioengineering efforts to produce novel analogs with improved therapeutic properties. This technical guide provides a comprehensive overview of the current knowledge on the Asparenomycin A biosynthesis pathway, detailing the key enzymes, their proposed functions, and the experimental methodologies employed in their characterization.
Core Biosynthetic Machinery: The Asparenomycin (asm) Gene Cluster
The genetic blueprint for this compound biosynthesis is encoded within a dedicated gene cluster, designated as the "asm" cluster, located on the chromosome of the producing organism, Streptomyces tokunonensis. While the complete and fully characterized gene cluster sequence and its detailed annotation are not entirely available in the public domain, research has begun to shed light on the key enzymatic players involved in the construction of this complex molecule.
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Formation of the carbapenem core.
-
Modification of the C6 side chain.
-
Tailoring reactions, including sulfoxidation and side-chain attachment.
Key Enzymatic Steps and Experimental Evidence
Current research has primarily focused on the unique methylation steps involved in the formation of the characteristic isopropyl side chain of this compound.
The Central Role of TokK: A Cobalamin-Dependent Radical SAM Methylase
A pivotal enzyme in the asparenomycin pathway is TokK , a cobalamin-dependent radical S-adenosylmethionine (rSAM) enzyme.[1][2][3][4] Extensive in vitro studies have demonstrated that TokK is responsible for the sequential methylation of a carbapenem precursor to install the C6 isopropyl group.[1][2][3][4]
Table 1: Characterized Enzyme in this compound Biosynthesis
| Gene | Enzyme Name | Function | Substrate(s) | Product(s) | Cofactor(s) |
| tokK | TokK | Sequential C-methylation at C6 | (2R,3R,5R)-pantetheinylated carbapenam (B8450946) (PCPM) | Monomethylated, dimethylated, and trimethylated PCPM derivatives | S-adenosylmethionine (SAM), Cobalamin |
Experimental Protocols: Characterization of TokK Activity
The function of TokK has been elucidated through a combination of genetic and biochemical approaches. A typical experimental workflow to characterize such an enzyme is outlined below.
Caption: Figure 1: Experimental workflow for TokK characterization.
Methodology Details:
-
Gene Cloning and Heterologous Expression: The tokK gene is amplified from the genomic DNA of Streptomyces tokunonensis and cloned into a suitable expression vector, often containing a tag (e.g., His-tag) for purification. The recombinant plasmid is then transformed into a host strain like Escherichia coli for protein production.
-
Protein Purification: The expressed TokK protein is purified from the cell lysate using a combination of chromatographic techniques. Affinity chromatography (e.g., Ni-NTA for His-tagged proteins) is typically followed by size-exclusion chromatography to obtain a highly pure and active enzyme preparation.
-
In Vitro Enzymatic Assays: The activity of the purified TokK is assessed in vitro by incubating the enzyme with its substrate, (2R,3R,5R)-pantetheinylated carbapenam (PCPM), and the necessary cofactors, S-adenosylmethionine (SAM) and cobalamin.
-
Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) to separate the different methylated intermediates and the final product. The identity of these products is then confirmed by Mass Spectrometry (MS) to determine their molecular weights.
Proposed Biosynthetic Pathway of this compound
Based on the characterized activity of TokK and knowledge from the biosynthesis of other carbapenem antibiotics, a putative biosynthetic pathway for this compound can be proposed. The initial steps likely involve the formation of the carbapenam core from precursors derived from primary metabolism, such as acetate (B1210297) and glutamate. This is followed by the sequential methylation of the C6 position by TokK. The final steps are predicted to involve the introduction of the sulfoxide (B87167) group and the attachment of the N-acetylcysteaminyl side chain, although the enzymes responsible for these transformations are yet to be experimentally verified.
Caption: Figure 2: Proposed biosynthetic pathway for this compound.
Future Directions and Research Opportunities
While the characterization of TokK represents a significant step forward, the complete elucidation of the this compound biosynthetic pathway remains an active area of research. Key future directions include:
-
Complete Genome Sequencing and Gene Cluster Annotation: Obtaining the full sequence of the asm gene cluster from Streptomyces tokunonensis is essential to identify all the putative biosynthetic genes.
-
Functional Characterization of Other asm Genes: Systematic gene knockout studies and in vitro enzymatic assays are needed to determine the specific functions of the other enzymes in the pathway, particularly those involved in carbapenem core formation and the final tailoring steps.
-
Structural Biology of Pathway Enzymes: Determining the three-dimensional structures of the biosynthetic enzymes will provide valuable insights into their catalytic mechanisms and substrate specificities, which can guide protein engineering efforts.
-
Regulatory Mechanisms: Investigating the regulatory networks that control the expression of the asm gene cluster could lead to strategies for enhancing the production of this compound.
By addressing these research questions, the scientific community can gain a complete understanding of how this potent antibiotic is assembled in nature, paving the way for the development of novel and more effective antimicrobial agents.
References
- 1. Enzymology of Pyran Ring A Formation in Salinomycin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the biosynthetic gene cluster for the oligosaccharide antibiotic, Evernimicin, in Micromonospora carbonacea var. africana ATCC39149 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Asparenomycin A as a Carbapenem
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asparenomycin A is a naturally occurring carbapenem (B1253116) antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. As a member of the β-lactam class of antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, a process crucial for bacterial viability. This technical guide provides a detailed exploration of the molecular interactions and biochemical pathways through which this compound exerts its antimicrobial effects. The document includes a comprehensive summary of its antibacterial activity, its interaction with penicillin-binding proteins (PBPs), and its ability to inhibit β-lactamases. Detailed experimental methodologies and quantitative data are presented to support the described mechanisms.
Introduction
This compound, first isolated from Streptomyces tokunonensis and Streptomyces argenteolus, belongs to the carbapenem class of β-lactam antibiotics.[1] Carbapenems are characterized by a carbapenem nucleus, which is structurally similar to the penicillin nucleus but with a carbon atom replacing the sulfur atom at position 1 and an unsaturated bond between C-2 and C-3 of the five-membered ring.[2] This structural feature confers a high degree of resistance to many bacterial β-lactamases. This compound is distinguished by its side chain at the C-6 position, which plays a significant role in its antibacterial spectrum and β-lactamase inhibitory properties. This guide will delve into the core mechanisms that underpin the antibacterial efficacy of this compound.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The fundamental mechanism of action of this compound, like all β-lactam antibiotics, is the disruption of peptidoglycan synthesis in the bacterial cell wall. Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic lysis. The final and critical step in peptidoglycan synthesis is the cross-linking of adjacent peptide side chains, a reaction catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).
This compound acts as a suicide inhibitor of these essential PBP enzymes. The strained β-lactam ring of this compound mimics the D-alanyl-D-alanine substrate of the PBPs. This molecular mimicry allows this compound to bind to the active site of the PBPs. The serine residue in the active site of the PBP attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a stable, covalent acyl-enzyme intermediate. This acylation inactivates the PBP, preventing it from carrying out its transpeptidase activity. The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall, ultimately leading to cell lysis and bacterial death. This compound has been shown to be bactericidal to both aerobic and anaerobic bacteria.[3]
Signaling Pathway of Peptidoglycan Synthesis Inhibition
Caption: Inhibition of peptidoglycan synthesis by this compound.
Quantitative Data: Antibacterial Spectrum
The in vitro antibacterial activity of this compound has been evaluated against a wide range of Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound against various clinical isolates.
Table 1: Antibacterial Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Smith | 0.20 |
| Terajima | 0.10 | |
| Cowan I | 0.10 | |
| Streptococcus pyogenes | A20201 | ≤0.013 |
| Streptococcus pneumoniae | Type I | 0.025 |
| Type II | 0.025 | |
| Type III | 0.05 | |
| Enterococcus faecalis | 10231 | 12.5 |
Data extracted from "Asparenomycins A, B and C, new carbapenem antibiotics. IV. Antibacterial activity".
Table 2: Antibacterial Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | NIHJ | 0.10 |
| O-111 | 0.20 | |
| Klebsiella pneumoniae | NCTC 418 | 0.20 |
| Proteus vulgaris | OX-19 | 0.10 |
| Proteus mirabilis | IFO 3849 | 0.78 |
| Serratia marcescens | IFO 3736 | 0.20 |
| Enterobacter cloacae | 233 | 0.20 |
| Pseudomonas aeruginosa | NCTC 10490 | 25 |
| IFO 3455 | 50 |
Data extracted from "Asparenomycins A, B and C, new carbapenem antibiotics. IV. Antibacterial activity".
Interaction with Penicillin-Binding Proteins (PBPs)
Inhibition of β-Lactamases
A significant advantage of carbapenems, including this compound, is their stability against a wide array of β-lactamases, which are enzymes produced by bacteria to inactivate β-lactam antibiotics. This compound has been shown to be a potent inhibitor of various cephalosporinases and penicillinases.[4] The mechanism of inhibition involves the acylation of the β-lactamase enzyme, forming a stable complex that prevents the enzyme from hydrolyzing other β-lactam antibiotics.[4]
Table 3: Inhibitory Activity of this compound against Various β-Lactamases
| β-Lactamase Source | Type | I50 (µM) |
| Escherichia coli W3110 | Penicillinase | 0.023 |
| Klebsiella pneumoniae IAM 1063 | Penicillinase | 0.045 |
| Proteus vulgaris GN 76 | Cephalosporinase | 0.015 |
| Enterobacter cloacae 265A | Cephalosporinase | 0.008 |
| Serratia marcescens 2D | Cephalosporinase | 0.13 |
| Pseudomonas aeruginosa 1592E | Cephalosporinase | 0.03 |
Data extracted from "Asparenomycins A, B and C, new carbapenem antibiotics. V. Inhibition of beta-lactamases".[4]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Methodology:
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial isolate onto a suitable agar (B569324) plate and incubate overnight at 37°C.
-
Select 3-5 morphologically similar colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing no antibiotic) and a sterility control well (containing only broth).
-
Incubate the microtiter plate at 37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Penicillin-Binding Protein (PBP) Binding Assay (Fluorescence Polarization Competition Assay)
Principle: This assay measures the ability of a test compound (this compound) to compete with a fluorescently labeled β-lactam (e.g., Bocillin-FL) for binding to a specific PBP. The binding of the large PBP to the small fluorescent probe results in a high fluorescence polarization (FP) signal. Displacement of the fluorescent probe by a competitive inhibitor leads to a decrease in the FP signal.
Methodology:
-
Reagents and Materials:
-
Purified PBP of interest.
-
Fluorescently labeled β-lactam (e.g., Bocillin-FL).
-
This compound (test inhibitor).
-
Assay buffer (e.g., phosphate-buffered saline).
-
Black, low-volume 384-well microplates.
-
Fluorescence polarization plate reader.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In the microplate wells, add the assay buffer, the purified PBP at a constant concentration, and the serial dilutions of this compound.
-
Add the fluorescently labeled β-lactam at a constant concentration to all wells.
-
Include control wells containing:
-
PBP and fluorescent probe only (maximum polarization).
-
Fluorescent probe only (minimum polarization).
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Plot the FP signal as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the fluorescent probe binding.
-
Conclusion
This compound is a potent carbapenem antibiotic that exerts its bactericidal effect through the irreversible inhibition of essential penicillin-binding proteins, leading to the disruption of bacterial cell wall synthesis. Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, coupled with its stability to a wide range of β-lactamases, underscores its clinical potential. The quantitative data on its antibacterial activity and β-lactamase inhibition provide a solid foundation for its further evaluation and development. Future research should focus on elucidating the specific binding kinetics of this compound with various PBPs to provide a more detailed understanding of its target specificity and to aid in the design of next-generation carbapenems.
References
- 1. Asparenomycins A, B and C, new carbapenem antibiotics. I. Taxonomic studies on the producing microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The carbapenems: new broad spectrum beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asparenomycins A, B and C, new carbapenem antibiotics. IV. Antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asparenomycins A, B and C, new carbapenem antibiotics. V. Inhibition of beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antibacterial Spectrum of Asparenomycin A Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asparenomycin (B1242592) A is a member of the carbapenem (B1253116) class of β-lactam antibiotics. While specific quantitative data on the antibacterial spectrum of Asparenomycin A against a comprehensive range of gram-positive bacteria is limited in publicly available literature, this technical guide provides a framework for researchers to evaluate its efficacy. The information presented herein is based on the known characteristics of the carbapenem class and established methodologies for antimicrobial susceptibility testing. An analog of this compound has been noted to possess a comparable spectrum of antibacterial activity, suggesting its potential as a β-lactamase inhibitor.[1] This guide offers detailed experimental protocols, data presentation structures, and visualizations to aid in the investigation of this compound's activity against clinically relevant gram-positive pathogens.
Data Presentation: In Vitro Antibacterial Activity of this compound
A crucial aspect of characterizing any antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC) against a panel of relevant microorganisms. The following table provides a standardized format for presenting such quantitative data. Researchers can utilize this structure to systematically record and compare the in vitro activity of this compound against various gram-positive bacteria.
| Bacterial Species | Strain ID | MIC (µg/mL) | MIC Range (µg/mL) | Interpretation (S/I/R) | Reference |
| Staphylococcus aureus | ATCC 29213 | ||||
| MRSA Strain | |||||
| Streptococcus pneumoniae | ATCC 49619 | ||||
| Penicillin-Resistant Strain | |||||
| Enterococcus faecalis | ATCC 29212 | ||||
| Vancomycin-Resistant Strain | |||||
| Other Gram-Positive Isolates |
Note: The interpretation of MIC values as Susceptible (S), Intermediate (I), or Resistant (R) should be based on established clinical breakpoints for carbapenems as defined by organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
1. Materials:
-
This compound (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis)
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or as specified by the manufacturer).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.
4. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
6. Quality Control:
-
Concurrently test a reference strain with known MIC values for the chosen carbapenem (e.g., Staphylococcus aureus ATCC 29213) to ensure the validity of the assay.
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Mechanism of Action of Carbapenems
Caption: General Mechanism of Action for Carbapenem Antibiotics.
References
The Antibacterial Spectrum of Asparenomycin A Against Gram-Negative Bacteria: A Technical Guide
Asparenomycin A, a member of the carbapenem (B1253116) class of antibiotics, demonstrates a broad spectrum of bactericidal activity against a variety of gram-negative bacteria.[1] This technical guide provides an in-depth overview of its antibacterial efficacy, detailing its quantitative activity, the experimental protocols for determining its potency, and the underlying mechanism of action.
Quantitative Antibacterial Spectrum
The in vitro activity of this compound against a range of clinically relevant gram-negative bacteria has been determined by measuring its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.[2][3]
Enterobacteriaceae
This compound exhibits potent activity against members of the Enterobacteriaceae family, including strains resistant to other β-lactam antibiotics such as ampicillin (B1664943). This enhanced activity is attributed to its stability against many β-lactamase enzymes produced by these bacteria.
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | GN2061 | 0.2 |
| Escherichia coli | GN2065 (R-TEM) | 0.4 |
| Klebsiella pneumoniae | GN353 | 0.2 |
| Enterobacter cloacae | GN346 | 0.2 |
| Serratia marcescens | GN306 | 0.4 |
| Proteus mirabilis | GN313 | 0.8 |
| Proteus vulgaris | GN310 | 0.4 |
| Providencia rettgeri | GN317 | 0.4 |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various strains of Enterobacteriaceae.
Pseudomonas aeruginosa
The activity of this compound against Pseudomonas aeruginosa is notable, although higher concentrations are generally required compared to its activity against Enterobacteriaceae.
| Bacterial Species | Strain | MIC (µg/mL) |
| Pseudomonas aeruginosa | GN1118 | 6.25 |
| Pseudomonas aeruginosa | GN2231 | 12.5 |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against strains of Pseudomonas aeruginosa.
Synergy with Ampicillin
This compound demonstrates synergistic activity when combined with ampicillin against ampicillin-resistant, β-lactamase-producing strains of gram-negative bacteria.[1] This synergy is a result of this compound's ability to inhibit the β-lactamase enzymes that would otherwise inactivate ampicillin.[1][4]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) for this compound is a critical procedure for assessing its antibacterial potency. The following outlines a standard protocol for this assay.
MIC Determination by Broth Microdilution
A standardized broth microdilution method is employed to determine the MIC values.[2][5]
1. Preparation of this compound Stock Solution:
-
A stock solution of this compound is prepared in a suitable solvent, typically a buffer or water, at a known concentration.
2. Serial Dilution:
-
A series of twofold dilutions of the this compound stock solution are prepared in 96-well microtiter plates containing a cation-adjusted Mueller-Hinton broth.[5] This creates a gradient of antibiotic concentrations.
3. Inoculum Preparation:
-
The bacterial strains to be tested are cultured overnight in a suitable growth medium.
-
The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Each well of the microtiter plate, containing the serially diluted this compound, is inoculated with the standardized bacterial suspension.
-
Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are also included.
-
The plates are incubated at 35-37°C for 16-20 hours.
5. MIC Reading:
-
Following incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC Determination by Broth Microdilution.
Mechanism of Action
As a carbapenem antibiotic, this compound's primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[6][7] This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs) located in the bacterial periplasm.[6] The inhibition of PBPs disrupts the cross-linking of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.
Furthermore, this compound is a potent inhibitor of a wide range of β-lactamase enzymes, including both penicillinases and cephalosporinases.[4] It inhibits these enzymes by acylating their active site, forming a stable complex that prevents the hydrolysis of the β-lactam ring of other susceptible antibiotics.[4] This dual-action mechanism contributes to its broad spectrum of activity, particularly against bacteria that have developed resistance to other β-lactam antibiotics through the production of β-lactamases.
Caption: Mechanism of Action of this compound.
References
- 1. Asparenomycins A, B and C, new carbapenem antibiotics. IV. Antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apec.org [apec.org]
- 3. Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 4. Asparenomycins A, B and C, new carbapenem antibiotics. V. Inhibition of beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. thesciencenotes.com [thesciencenotes.com]
The Structural Intricacies of a Potent Antibiotic: An In-depth Guide to the Structure-Activity Relationship of Asparenomycin A
For Researchers, Scientists, and Drug Development Professionals
Asparenomycin (B1242592) A, a naturally occurring carbapenem (B1253116) antibiotic, has long been a subject of scientific scrutiny due to its potent antibacterial and β-lactamase inhibitory activities. Understanding the relationship between its molecular architecture and biological function is paramount for the rational design of new, more effective antibacterial agents. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Asparenomycin A, detailing the impact of structural modifications on its antibacterial spectrum, β-lactamase inhibition, and stability to renal dehydropeptidase-I (DHP-I).
Core Structure and Mechanism of Action
This compound belongs to the carbapenem class of β-lactam antibiotics. Its fundamental mechanism of action, like other β-lactams, involves the inhibition of bacterial cell wall synthesis. This is achieved by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The resulting disruption of cell wall integrity leads to bacterial cell lysis and death. Asparenomycins A, B, and C are also known to be effective inhibitors of a wide array of β-lactamases, the primary mechanism of bacterial resistance to β-lactam antibiotics. They act by acylating the β-lactamase enzymes, forming a stable complex that renders the enzyme inactive.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound is intricately linked to its stereochemistry and the nature of its substituents at various positions of the carbapenem nucleus. The following sections dissect the SAR based on available data from synthetic analogs.
Modifications at the C4 Position
Introduction of a methyl group at the C4β position has been shown to have a significant impact on the chemical stability of the molecule.
| Compound | Modification | Antibacterial Activity | β-Lactamase Inhibition | DHP-I Stability | Chemical Stability |
| This compound | - | Comparable | More effective | Unstable | Less stable |
| Analog 1 | 4β-methyl | Comparable | Less effective | Unstable | Significantly increased |
Table 1: SAR at the C4 Position.
As detailed in a study on a novel asparenomycin analog, the presence of a 4β-methyl group in Analog 1 led to a significant increase in chemical stability compared to this compound.[1][2] However, this modification did not confer stability against renal dehydropeptidase and resulted in a less effective β-lactamase inhibitor.[1][2] The antibacterial activity spectrum remained comparable to the parent compound.[1][2]
Modifications at the C2 and C6 Side Chains
The nature of the side chains at the C2 and C6 positions plays a crucial role in defining the antibacterial spectrum and potency of carbapenems. Research on carbapenems related to asparenomycins has provided insights into the effects of these modifications.
Further research is required to fully elucidate the quantitative SAR of a diverse set of this compound analogs with systematic modifications at these positions to enable the design of derivatives with optimized therapeutic profiles.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR analysis of this compound and its analogs.
Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism in a liquid medium.
Protocol:
-
Preparation of Microtiter Plates: Aseptically dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
Serial Dilution of Test Compound: Prepare a stock solution of the this compound analog. Add 50 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.
-
Inoculation: Inoculate each well with 50 µL of the diluted bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the unaided eye.
β-Lactamase Inhibition Assay (Nitrocefin Assay)
This spectrophotometric assay measures the ability of a compound to inhibit the activity of β-lactamase enzymes using the chromogenic cephalosporin, nitrocefin (B1678963), as a substrate.
Protocol:
-
Reagent Preparation: Prepare solutions of β-lactamase, the this compound analog (at various concentrations), and nitrocefin in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Pre-incubation: In a microplate well, pre-incubate the β-lactamase enzyme with the this compound analog for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the nitrocefin solution to the wells.
-
Spectrophotometric Measurement: Immediately monitor the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.
-
Data Analysis: Determine the initial reaction rates from the absorbance data. The percentage of inhibition is calculated by comparing the rates in the presence of the inhibitor to the rate of the control (enzyme and substrate without inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Dehydropeptidase-I (DHP-I) Stability Assay
This assay evaluates the stability of a carbapenem antibiotic in the presence of DHP-I, an enzyme that can inactivate certain members of this class.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of purified or partially purified DHP-I from a suitable source (e.g., porcine or human kidney). Prepare a stock solution of the this compound analog.
-
Reaction Mixture: In a reaction vessel, combine the DHP-I enzyme solution and the this compound analog solution in a suitable buffer at 37°C.
-
Incubation and Sampling: Incubate the reaction mixture at 37°C. At various time intervals, withdraw aliquots of the reaction mixture and immediately quench the enzymatic reaction (e.g., by adding a strong acid or an organic solvent).
-
HPLC Analysis: Analyze the quenched samples by high-performance liquid chromatography (HPLC) to quantify the remaining concentration of the intact this compound analog.
-
Data Analysis: Plot the concentration of the remaining analog against time to determine the rate of hydrolysis. The stability is often expressed as a half-life (t1/2) or as a percentage of degradation over a specific period compared to a known unstable carbapenem like imipenem.
Conclusion
The structure-activity relationship of this compound is a complex interplay of stereochemistry and substituent effects at various positions of its carbapenem core. While the introduction of a 4β-methyl group enhances chemical stability, it compromises β-lactamase inhibitory activity and does not improve DHP-I stability. The limited availability of comprehensive SAR data for a wide range of analogs underscores the need for further synthetic and biological evaluation efforts. A deeper understanding of these relationships will be instrumental in guiding the development of the next generation of carbapenem antibiotics with improved efficacy, broader spectrum, and enhanced stability profiles, ultimately addressing the growing challenge of antibiotic resistance.
References
Methodological & Application
Application Note: Protocols for the Purification of Asparenomycin A from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asparenomycin A is a carbapenem (B1253116) antibiotic produced by the fermentation of Streptomyces tokunonensis and Streptomyces argenteolus. As a member of the carbapenem class, it exhibits potent broad-spectrum antibacterial activity. The effective purification of this compound from the complex fermentation broth is a critical step in its research and development. This document provides detailed protocols for the isolation and purification of this compound, based on established methodologies. The process involves a multi-step approach combining adsorption, ion-exchange, and gel filtration chromatography to achieve a high degree of purity. These protocols are intended to serve as a comprehensive guide for researchers and professionals involved in the downstream processing of this and similar bioactive compounds.
Data Presentation
The following tables summarize the key parameters and expected outcomes for each step of the this compound purification process.
Table 1: Summary of Chromatography Steps and Materials
| Purification Step | Chromatography Type | Resin/Media | Column Volume (Approx.) | Eluent |
| Step 1: Adsorption Chromatography | Adsorption | Diaion HP-20 | 1 Liter | 50% Acetone (B3395972) in Water |
| Step 2: Cation-Exchange Chromatography | Ion-Exchange | Amberlite IR-120B (Na+ form) | 500 mL | Water |
| Step 3: Anion-Exchange Chromatography | Ion-Exchange | QAE-Sephadex A-25 (Cl- form) | 500 mL | Stepwise Gradient of NaCl in 0.01M Phosphate (B84403) Buffer (pH 7.0) |
| Step 4: Gel Filtration Chromatography | Size-Exclusion | Sephadex G-10 | 1 Liter | Water |
Table 2: Elution Profile for Anion-Exchange Chromatography (Step 3)
| Elution Step | NaCl Concentration in Buffer | Target Fractions |
| 1 | 0 M (Wash) | Discard (Unbound Impurities) |
| 2 | 0.1 M | Asparenomycin C |
| 3 | 0.2 M | Asparenomycin B |
| 4 | 0.5 M | This compound |
Experimental Workflow
Caption: Purification workflow for this compound.
Experimental Protocols
Protocol 1: Initial Broth Preparation and Adsorption Chromatography
-
Clarification of Fermentation Broth:
-
Centrifuge the fermentation broth of Streptomyces tokunonensis to remove mycelia and other solid materials.
-
Filter the resulting supernatant through a suitable membrane (e.g., 0.45 µm) to obtain a clarified broth.
-
-
Adsorption Chromatography on Diaion HP-20:
-
Pack a chromatography column with Diaion HP-20 resin and equilibrate with deionized water.
-
Apply the clarified fermentation broth to the column at a controlled flow rate.
-
After loading, wash the column with deionized water to remove unbound impurities.
-
Elute the bound antibiotics with a solution of 50% acetone in water.
-
Collect the active fractions, identified by an appropriate bioassay or HPLC analysis.
-
Concentrate the active eluate under reduced pressure to remove the acetone.
-
Protocol 2: Cation-Exchange Chromatography
-
Column Preparation:
-
Prepare a column with Amberlite IR-120B resin in its Na+ form.
-
Equilibrate the column with deionized water.
-
-
Sample Application and Elution:
-
Apply the concentrated, acetone-free active fraction from the previous step to the column.
-
Elute the column with deionized water. This compound, being acidic, will not bind to the cation-exchange resin and will be collected in the flow-through. This step serves to remove basic and neutral impurities.
-
Collect the active fractions that pass through the column.
-
Protocol 3: Anion-Exchange Chromatography
-
Column Preparation:
-
Pack a column with QAE-Sephadex A-25 resin in its Cl- form.
-
Equilibrate the column with 0.01M phosphate buffer at pH 7.0.
-
-
Sample Loading and Elution:
-
Apply the active fraction from the cation-exchange step to the equilibrated column.
-
Wash the column with the same phosphate buffer to remove any unbound substances.
-
Perform a stepwise elution using increasing concentrations of sodium chloride (NaCl) in the phosphate buffer:
-
Elute with 0.1 M NaCl to remove Asparenomycin C.
-
Elute with 0.2 M NaCl to remove Asparenomycin B.
-
Elute with 0.5 M NaCl to specifically elute this compound.
-
-
Collect the fractions corresponding to the 0.5 M NaCl elution, as these will contain this compound.
-
Protocol 4: Gel Filtration Chromatography and Final Preparation
-
Desalting and Final Purification:
-
Pack a column with Sephadex G-10 and equilibrate with deionized water.
-
Apply the this compound-containing fraction from the anion-exchange step to the Sephadex G-10 column to desalt the sample.
-
Elute with deionized water and collect the fractions containing the desalted this compound.
-
-
Lyophilization:
-
Pool the purified, desalted fractions of this compound.
-
Freeze-dry (lyophilize) the pooled solution to obtain the final product as a stable, dry powder.
-
Logical Relationships
Application Notes & Protocols for the Quantification of Asparenomycin A
Introduction
Asparenomycin A is a carbapenem (B1253116) antibiotic known for its potent antibacterial activity. Accurate and reliable quantification of this compound in various matrices, such as bulk pharmaceutical ingredients, formulations, and biological fluids, is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are essential for ensuring the identity, purity, potency, and performance of drug products.[1] LC-MS/MS, in particular, offers superior sensitivity and selectivity compared to HPLC-UV methods, making it ideal for analyzing complex biological samples.[1][2][3]
A stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products and any process impurities.[4][5][6] This ensures that the measured concentration accurately reflects the amount of intact drug.[4] The methods described herein are designed to be stability-indicating.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method provides a robust and cost-effective approach for the routine quantification of this compound in bulk drug and simple pharmaceutical formulations.[7] RP-HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture, offering a good balance of sensitivity and resolution.[2][8]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[7]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a suitable buffer (e.g., 0.1% formic acid in water or a phosphate (B84403) buffer). The exact ratio should be optimized to achieve good separation.[7][9][10]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound to find the wavelength of maximum absorbance (λmax), hypothetically around 298 nm for carbapenems.
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards covering the expected concentration range of the samples.[7]
-
Sample Preparation:
-
Bulk Drug/Formulation: Accurately weigh and dissolve the sample in the solvent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[7]
-
3. Method Validation: The analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[4][7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies.[4]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1] A minimum of five concentrations should be used to establish linearity.
-
Accuracy & Precision: Determined by replicate injections of known concentration standards. Precision is expressed as the relative standard deviation (RSD), and accuracy as the percentage recovery.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[1]
Data Presentation
Table 1: HPLC-UV Method Parameters
| Parameter | Condition |
|---|---|
| HPLC System | Standard system with UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~298 nm |
| Injection Volume | 10 µL |
Table 2: Hypothetical HPLC-UV Method Validation Data
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD%) | < 2.0% | ≤ 2.0% |
| LOD | 0.2 µg/mL | - |
| LOQ | 0.6 µg/mL | - |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices such as plasma or serum, LC-MS/MS is the preferred method due to its high sensitivity, selectivity, and specificity.[2][3][11][12] This technique is essential for pharmacokinetic and bioequivalence studies.[13]
Experimental Protocol
1. Instrumentation and Conditions:
-
System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[2]
-
Column: A high-efficiency C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive mode.[2][14]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[2][14] Specific precursor-to-product ion transitions for this compound and an internal standard must be determined.
2. Sample Preparation (Plasma/Serum):
-
Protein Precipitation: A simple and common method for sample cleanup.[7][14]
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a structurally similar carbapenem or a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE can be employed.[7][14] This involves loading the sample onto an SPE cartridge, washing away interferences, and eluting the analyte.
3. Method Validation: Validation for bioanalytical methods follows specific guidelines from regulatory agencies (e.g., FDA, EMA) and includes parameters like selectivity, matrix effect, recovery, and stability under various conditions (freeze-thaw, short-term, long-term).
Data Presentation
Table 3: LC-MS/MS Method Parameters
| Parameter | Condition |
|---|---|
| LC System | UPLC/HPLC |
| Mass Spectrometer | Triple Quadrupole |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 4: Hypothetical LC-MS/MS Method Validation Data (in Plasma)
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.5 - 500 ng/mL | - |
| Correlation Coefficient (r²) | > 0.998 | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±15% (±20% for LLOQ) |
| Precision (RSD%) | < 15% | ≤ 15% (≤ 20% for LLOQ) |
| LLOQ | 0.5 ng/mL | - |
| Matrix Effect | Minimal and compensated by IS | - |
| Recovery | > 85% | Consistent and reproducible |
Visualizations
Workflow for HPLC-UV Analysis
Caption: General workflow for this compound quantification by HPLC-UV.
Sample Preparation Workflow for LC-MS/MS in Plasma
Caption: Protein precipitation protocol for plasma sample preparation.
References
- 1. omicsonline.org [omicsonline.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. questjournals.org [questjournals.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. UV spectroscopy and reverse-phase HPLC as novel methods to determine Capreomycin of liposomal fomulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. turkjps.org [turkjps.org]
- 10. The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Asparenomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asparenomycin A is a carbapenem (B1253116) antibiotic with inhibitory activity against β-lactamases. Accurate determination of its in vitro activity against relevant bacterial isolates is crucial for its development and potential clinical application. These application notes provide detailed protocols for conducting antimicrobial susceptibility testing (AST) of this compound using standardized methods such as broth microdilution and disk diffusion, primarily based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for carbapenems.
Principle of Antimicrobial Susceptibility Testing
Antimicrobial susceptibility tests are performed to determine which specific antibiotics a particular bacterium or fungus is sensitive to.[1] These tests measure the minimal inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[2] Common methods include broth dilution and disk diffusion.[2][3] In the broth dilution method, the microorganism is exposed to increasing concentrations of an antibiotic in a liquid medium.[2] The disk diffusion method involves placing antibiotic-impregnated disks on an agar (B569324) plate inoculated with the test organism; the diameter of the zone of growth inhibition around the disk correlates with the MIC.[2][4]
Experimental Protocols
Broth Microdilution Method
This method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test bacterial strains
-
Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™, Staphylococcus aureus ATCC® 29213™)[5]
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1000 µg/mL) in a suitable solvent. Further dilutions should be made in CAMHB.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL).
-
The final volume in each well should be 100 µL after adding the bacterial inoculum.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[6]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Disk Diffusion Method
This method provides a qualitative or semi-quantitative assessment of susceptibility.
Materials:
-
This compound-impregnated disks (concentration to be determined and validated)
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strains
-
Quality control (QC) bacterial strains
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Preparation of Bacterial Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the standardized bacterial suspension.
-
Rotate the swab against the side of the tube to remove excess fluid.
-
Inoculate the entire surface of the MHA plate by swabbing in three directions to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically apply the this compound disk to the surface of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results based on established and validated zone diameter breakpoints.
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be summarized in clear and structured tables.
Table 1: Example MIC Distribution of this compound against a Panel of Bacterial Isolates
| Organism (n=number of isolates) | This compound MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli (n=100) | ≤0.06 - 32 | 0.5 | 8 |
| Klebsiella pneumoniae (n=100) | ≤0.06 - >128 | 1 | 64 |
| Pseudomonas aeruginosa (n=50) | 0.25 - 64 | 4 | 32 |
| Staphylococcus aureus (n=75) | ≤0.06 - 8 | 0.25 | 2 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for this compound.
Table 2: Quality Control Ranges for Reference Strains
As specific QC ranges for this compound are not yet established by CLSI or EUCAST, they must be determined through multi-laboratory studies.[7] The following table is a template for how this data should be presented.
| Quality Control Strain | Method | This compound Concentration | Acceptable Range |
| E. coli ATCC® 25922™ | Broth Microdilution | N/A | (e.g., 0.25 - 1 µg/mL) |
| Disk Diffusion | (e.g., 10 µg) | (e.g., 22 - 28 mm) | |
| P. aeruginosa ATCC® 27853™ | Broth Microdilution | N/A | (e.g., 1 - 8 µg/mL) |
| Disk Diffusion | (e.g., 10 µg) | (e.g., 18 - 24 mm) | |
| S. aureus ATCC® 29213™ | Broth Microdilution | N/A | (e.g., 0.12 - 0.5 µg/mL) |
Note: The ranges provided are hypothetical and for illustrative purposes only.
Mandatory Visualizations
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Logical relationship of this compound's mechanism of action.
References
- 1. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 2. apec.org [apec.org]
- 3. microbenotes.com [microbenotes.com]
- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 5. szu.gov.cz [szu.gov.cz]
- 6. ecdc.europa.eu [ecdc.europa.eu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Synergistic Effects of Asparenomycin A in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the synergistic antimicrobial effects of Asparenomycin A, a carbapenem (B1253116) antibiotic, when used in combination with other antibiotic classes. Due to the limited availability of specific published data on this compound combinations, this document focuses on providing detailed protocols and data presentation templates to enable researchers to conduct and analyze their own synergy studies.
Introduction to this compound and Antibiotic Synergy
This compound is a member of the carbapenem class of β-lactam antibiotics, which are known to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[1] Combining antibiotics can lead to synergistic, additive, indifferent, or antagonistic effects.[2][3] Synergy, where the combined effect is greater than the sum of the individual effects, is of particular interest as it can enhance therapeutic efficacy, reduce the required doses of individual drugs, and potentially combat the development of antibiotic resistance.[4][5]
The primary mechanisms underlying antibiotic synergy often involve complementary modes of action. For instance, a cell wall synthesis inhibitor like this compound could increase the permeability of the bacterial cell wall, thereby facilitating the entry of a second antibiotic that targets intracellular components, such as ribosomes or DNA.[3][4]
Data Presentation: Quantifying Synergy
The following tables are templates designed for the clear and structured presentation of quantitative data from antibiotic synergy experiments. Researchers should populate these tables with their own experimental findings.
Table 1: Minimum Inhibitory Concentrations (MICs) of Single Agents
This table should be used to record the MIC of this compound and the chosen combination antibiotic(s) against the test organism(s).
| Microorganism | Antibiotic | MIC (µg/mL) |
| [e.g., E. coli ATCC 25922] | This compound | |
| [e.g., Gentamicin] | ||
| [e.g., S. aureus ATCC 29213] | This compound | |
| [e.g., Gentamicin] |
Table 2: Checkerboard Assay Results and Fractional Inhibitory Concentration Index (FICI)
This table is for summarizing the results of the checkerboard assay and the calculated FICI. The FICI is a key metric for quantifying the nature of the interaction between two antibiotics.[2]
FICI Calculation: FICI = FIC of Drug A + FIC of Drug B
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
Interpretation of FICI Values:
| Microorganism | Antibiotic Combination | MIC of this compound in Combination (µg/mL) | MIC of Combination Antibiotic (µg/mL) | FICI | Interpretation |
| [e.g., E. coli ATCC 25922] | This compound + [e.g., Gentamicin] | ||||
| [e.g., S. aureus ATCC 29213] | This compound + [e.g., Gentamicin] |
Table 3: Time-Kill Curve Analysis Results
This table should be used to present the key findings from time-kill curve experiments, which assess the bactericidal or bacteriostatic activity of antibiotic combinations over time.
Definitions for Time-Kill Analysis:
-
Synergy: ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Indifference: < 2-log10 increase or decrease in CFU/mL between the combination and the most active single agent.
-
Antagonism: > 2-log10 increase in CFU/mL between the combination and the most active single agent.
| Microorganism | Antibiotic Combination (Concentration) | Log10 CFU/mL Change at 24h (vs. most active single agent) | Interpretation |
| [e.g., E. coli ATCC 25922] | This compound (1/2 MIC) + [e.g., Gentamicin] (1/2 MIC) | ||
| [e.g., S. aureus ATCC 29213] | This compound (1/2 MIC) + [e.g., Gentamicin] (1/2 MIC) |
Experimental Protocols
The following are detailed protocols for conducting checkerboard and time-kill assays to evaluate the synergistic effects of this compound.
The checkerboard assay is a common in vitro method to determine the synergistic, additive, or antagonistic effects of a pair of antimicrobial agents.[4][5]
Materials:
-
This compound stock solution
-
Combination antibiotic stock solution
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (standardized to 0.5 McFarland)
-
Multichannel pipette
-
Incubator (35-37°C)
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound in CAMHB along the y-axis of the 96-well plate.
-
Prepare serial twofold dilutions of the combination antibiotic in CAMHB along the x-axis of the plate.
-
The final volume in each well containing the antibiotic dilutions should be 50 µL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate.
-
The final volume in each well will be 200 µL.
-
Include wells for growth control (no antibiotic) and sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Reading the Results:
-
Determine the MIC for each antibiotic alone and in combination by visual inspection for turbidity or by measuring the optical density (OD) with a microplate reader. The MIC is the lowest concentration of the antibiotic(s) that inhibits visible bacterial growth.
-
-
FICI Calculation:
-
Calculate the FICI using the formula provided in the Data Presentation section.
-
Time-kill curve analysis provides information on the rate of bactericidal activity and is a dynamic measure of antibiotic interactions.
Materials:
-
This compound stock solution
-
Combination antibiotic stock solution
-
Culture flasks with CAMHB
-
Bacterial inoculum (logarithmic phase)
-
Shaking incubator (35-37°C)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar (B569324) plates for colony counting
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Grow the test organism in CAMHB to the logarithmic phase of growth (approximately 10^8 CFU/mL).
-
Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in flasks containing fresh CAMHB.
-
-
Addition of Antibiotics:
-
Prepare flasks with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone (e.g., at 1/2 MIC, 1x MIC)
-
Combination antibiotic alone (e.g., at 1/2 MIC, 1x MIC)
-
This compound in combination with the other antibiotic (e.g., at 1/2 MIC of each)
-
-
-
Incubation and Sampling:
-
Incubate the flasks in a shaking incubator at 35-37°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
-
Colony Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Analyze the curves to determine synergy, indifference, or antagonism as defined in the Data Presentation section.
-
Visualizations
Caption: Workflow for assessing antibiotic synergy.
Caption: Conceptual mechanism of synergy.
References
Application Notes and Protocols for the Creation of Novel Asparenomycin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and methodologies for generating novel derivatives of Asparenomycin A, a naturally occurring carbapenem (B1253116) antibiotic. This document outlines synthetic strategies, experimental protocols, and methods for evaluating the biological activity of these new chemical entities.
Introduction to this compound and Derivative Synthesis
This compound is a member of the carbapenem class of β-lactam antibiotics, which are characterized by a carbapenem fused to a β-lactam ring. These antibiotics are potent inhibitors of bacterial cell wall synthesis. The development of novel this compound derivatives is a key strategy to overcome emerging antibiotic resistance and to improve the pharmacokinetic and pharmacodynamic properties of the parent compound.
The primary mechanism of action for carbapenems, including this compound, involves the inhibition of penicillin-binding proteins (PBPs). PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By acylating the active site of PBPs, carbapenems block the cross-linking of peptidoglycan chains, leading to cell lysis and bacterial death.
General Synthetic Strategies for this compound Derivatives
The synthesis of novel this compound derivatives typically involves the modification of the core carbapenem structure at specific positions to enhance antibacterial activity, broaden the spectrum, or improve stability against β-lactamases and renal dehydropeptidases. Key synthetic approaches focus on the derivatization of the C-2 side chain and modifications of the carbapenem core, such as the introduction of a methyl group at the C-4 position.
A common strategy for creating this compound analogs involves the synthesis of the 4-β-methyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate core, followed by the introduction of various side chains.
Experimental Protocols
General Protocol for Determining Minimum Inhibitory Concentration (MIC)
The antibacterial activity of newly synthesized this compound derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2]
Materials:
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
This compound derivatives (stock solutions in a suitable solvent)
-
Positive control antibiotic (e.g., Imipenem, Meropenem)
-
Negative control (broth only)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Prepare serial two-fold dilutions of the this compound derivatives in MHB in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.
-
Add the standardized bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (a known antibiotic) and a negative control (broth with inoculum but no antibiotic) on each plate.
-
Incubate the plates at 35 ± 1°C for 18 ± 2 hours in ambient air.
-
Determine the MIC by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[3]
Data Presentation
The antibacterial activity of novel this compound derivatives should be summarized in a clear and structured table to facilitate comparison. The table should include the chemical structure or identifier of each derivative, and the MIC values against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Table 1: Example of Antibacterial Activity of this compound Derivatives (Hypothetical Data)
| Compound ID | R-Group at C-2 | MIC (µg/mL) vs. S. aureus ATCC 29213 | MIC (µg/mL) vs. E. coli ATCC 25922 | MIC (µg/mL) vs. P. aeruginosa ATCC 27853 |
| This compound | (S)-CH(OH)CH2S- | 0.5 | 1 | 4 |
| Derivative 1 | CH2-S-thiazole | 0.25 | 0.5 | 2 |
| Derivative 2 | CH2-S-pyridine | 1 | 2 | 8 |
| Derivative 3 | CH2-O-phenyl | 4 | 8 | 16 |
| Imipenem | - | 0.06 | 0.25 | 2 |
Visualization of Key Processes
General Workflow for Synthesis and Evaluation of this compound Derivatives
References
- 1. Determining the Optimal Carbapenem MIC That Distinguishes Carbapenemase-Producing and Non-Carbapenemase-Producing Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methodological Evaluation of Carbapenemase Detection by Different Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ecdc.europa.eu [ecdc.europa.eu]
Application Notes and Protocols: Asparenomycin A as a Tool for Studying Penicillin-Binding Proteins (PBPs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asparenomycin A is a carbapenem (B1253116) antibiotic known for its broad-spectrum antibacterial activity.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[2][3][4] By forming a stable acyl-enzyme complex with the active site serine of PBPs, this compound effectively blocks their transpeptidase activity, leading to compromised cell wall integrity and ultimately, bacterial cell death.[5] This property makes this compound a valuable tool for researchers studying PBP function, identifying novel antibiotic targets, and investigating mechanisms of antibiotic resistance.
These application notes provide detailed protocols for utilizing this compound in key experiments to characterize its interaction with PBPs, including competitive binding assays and affinity purification.
Mechanism of Action: PBP Inhibition
This compound, as a carbapenem, mimics the D-Ala-D-Ala substrate of PBP transpeptidases. The strained β-lactam ring of this compound is susceptible to nucleophilic attack by the active site serine residue of a PBP. This results in the opening of the β-lactam ring and the formation of a covalent, and often long-lived, acyl-enzyme intermediate. This acylation inactivates the PBP, preventing it from carrying out the cross-linking of peptidoglycan strands necessary for maintaining the structural integrity of the bacterial cell wall.
References
- 1. mdpi.com [mdpi.com]
- 2. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Different β-Lactam Antibiotics against a Soluble Form of Enterococcus faecium PBP5, a Type II Bacterial Transpeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Asparenomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asparenomycin A is a carbapenem (B1253116) antibiotic discovered in the early 1980s. Like other members of the carbapenem class, it exhibits a broad spectrum of antibacterial activity by inhibiting bacterial cell wall synthesis. Early in vivo studies indicated that this compound has therapeutic potential, but also highlighted challenges related to its stability in body fluids.[1] This document provides a detailed overview of the experimental setups and protocols for conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound and its analogs.
Due to the limited availability of specific in vivo data for this compound in publicly accessible literature, the quantitative data and some protocol specifics provided herein are based on those of closely related early carbapenem antibiotics, such as imipenem (B608078) (a derivative of thienamycin), to serve as a representative guide.[2]
Data Presentation: In Vivo Efficacy and Toxicity
The following tables summarize representative quantitative data for an early carbapenem antibiotic (imipenem) in murine infection models. These values provide a reference range for designing and evaluating in vivo studies of this compound.
Table 1: Representative In Vivo Efficacy of a Carbapenem Antibiotic (Imipenem) in Murine Systemic Infection Models
| Pathogen | Infection Model | Animal Model | Administration Route | ED₅₀ (mg/kg) | Reference |
| Staphylococcus aureus | Systemic | Mouse | Subcutaneous | 0.03 - 0.06 | [2] |
| Streptococcus pyogenes | Systemic | Mouse | Subcutaneous | <0.01 | [2] |
| Escherichia coli | Systemic | Mouse | Subcutaneous | 0.65 | [2] |
| Klebsiella pneumoniae | Systemic | Mouse | Subcutaneous | 1.0 | [2] |
| Pseudomonas aeruginosa | Systemic | Mouse | Subcutaneous | 3.8 | [2] |
| Serratia marcescens | Systemic | Mouse | Subcutaneous | 1.2 | [2] |
Table 2: Representative Acute Toxicity of a Carbapenem Antibiotic (Imipenem) in Mice
| Animal Model | Administration Route | LD₅₀ (mg/kg) | Reference |
| Mouse | Intravenous | ~750 | |
| Mouse | Subcutaneous | >4000 |
Note: Specific LD₅₀ values for imipenem can vary based on the study. The provided values are illustrative.
Experimental Protocols
Protocol 1: Murine Systemic Infection Model for Efficacy Assessment
This protocol describes a generalized method to assess the in vivo efficacy of this compound against a systemic bacterial infection in mice, often referred to as a mouse protection test.
1. Materials:
- This compound (or analog)
- Vehicle for reconstitution (e.g., sterile saline, phosphate-buffered saline)
- Pathogenic bacterial strain (e.g., Escherichia coli, as used in original studies)
- Bacterial growth medium (e.g., Tryptic Soy Broth)
- Mucin or other virulence-enhancing agent (optional)
- ICR mice (or other appropriate strain), typically 18-22g
- Sterile syringes and needles
2. Procedure:
- Animal Acclimatization: House mice in a controlled environment for at least 3-5 days prior to the experiment.
- Inoculum Preparation:
- Culture the bacterial strain overnight at 37°C.
- Dilute the culture in sterile saline to achieve the desired bacterial density (CFU/mL). The target density should be predetermined to cause a lethal infection (e.g., 100 x LD₅₀) in untreated control animals within a specified timeframe (e.g., 48-72 hours).
- If necessary, mix the bacterial suspension with a virulence-enhancing agent like mucin prior to injection.
- Infection:
- Inject each mouse intraperitoneally (IP) with the prepared bacterial inoculum (typically 0.5 mL).
- Treatment:
- Prepare serial dilutions of this compound in the chosen vehicle.
- Administer the compound at various doses to different groups of mice (n=5-10 per group).
- The typical route of administration for early carbapenems is subcutaneous (SC) or intravenous (IV).
- Administer the first dose shortly after infection (e.g., 1 hour post-infection) and potentially a second dose at a later time point (e.g., 5 hours post-infection), depending on the compound's expected half-life.
- Observation:
- Monitor the mice for signs of morbidity and mortality over a period of 7 days.
- Data Analysis:
- Record the number of surviving mice in each treatment group.
- Calculate the 50% effective dose (ED₅₀) using a statistical method such as the Probit analysis. The ED₅₀ is the dose that protects 50% of the infected animals from death.
Protocol 2: Pharmacokinetic Study in Mice
This protocol outlines the procedure for determining the basic pharmacokinetic parameters of this compound in mice.
1. Materials:
- This compound
- Formulation vehicle
- CD-1 mice (or other appropriate strain)
- Dosing syringes (for IV or SC administration)
- Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant, capillaries)
- Analytical equipment for drug quantification (e.g., LC-MS/MS)
2. Procedure:
- Animal Preparation: Acclimatize mice and fast them overnight before dosing, with water provided ad libitum.
- Drug Administration:
- Administer a single dose of this compound to a cohort of mice via the desired route (e.g., intravenous bolus via the tail vein or subcutaneous injection).
- Blood Sampling:
- Collect blood samples (e.g., via retro-orbital sinus, submandibular vein, or tail snip) at predetermined time points.
- Typical time points include: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
- Plasma Preparation:
- Immediately process the blood samples to separate plasma by centrifugation.
- Store plasma samples at -80°C until analysis.
- Bioanalysis:
- Quantify the concentration of this compound in the plasma samples using a validated analytical method.
- Data Analysis:
- Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data.
- Calculate key parameters such as:
- Maximum concentration (Cmax)
- Time to maximum concentration (Tmax)
- Area under the concentration-time curve (AUC)
- Elimination half-life (t₁/₂)
- Clearance (CL)
- Volume of distribution (Vd)
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for a Murine Systemic Infection (Mouse Protection) Model.
Caption: General Workflow for a Pharmacokinetic Study in Mice.
Signaling Pathway
As a β-lactam antibiotic, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan. This disruption leads to cell lysis and bacterial death.
Caption: Mechanism of Action of this compound on Bacterial Cell Wall Synthesis.
References
Developing Stable Formulations of Asparenomycin A for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Asparenomycin A, a potent carbapenem-class antibiotic with significant β-lactamase inhibitory activity, presents both therapeutic promise and formulation challenges. Like other carbapenems, its inherent chemical instability, primarily due to the strained β-lactam ring, necessitates a systematic approach to developing stable formulations for research applications.[1][2][3] This document provides detailed application notes and protocols to guide researchers in performing forced degradation studies, developing stability-indicating analytical methods, preparing stable stock solutions, and screening for compatible excipients.
Application Note 1: Forced Degradation and Stability Profile of this compound
Objective: To systematically evaluate the intrinsic stability of this compound under various stress conditions to understand its degradation pathways and establish a stability profile. Forced degradation studies are a critical first step in identifying the conditions under which the molecule is labile and for the development of a stability-indicating analytical method.[4][5][6][7][8]
Experimental Protocol: Forced Degradation Studies
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., purified water or a buffer at a neutral pH) to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the this compound solution to the following stress conditions in parallel with a control sample stored at -80°C:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N hydrochloric acid. Incubate at 60°C for predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N sodium hydroxide. Incubate at room temperature (25°C) for shorter time points (e.g., 15, 30, 60, 120 minutes) due to the expected rapid degradation of carbapenems in alkaline conditions.[9]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for up to 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Collection and Neutralization: At each time point, withdraw an aliquot of the stressed sample. For acidic and alkaline hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples, including the control, using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the percentage of this compound remaining and to profile the degradation products.
Data Presentation
Summarize the quantitative results of the forced degradation studies in a table to facilitate comparison.
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| Control (-80°C) | 24 | >99 | 0 |
| 0.1 N HCl, 60°C | 2 | Value | Value |
| 4 | Value | Value | |
| 8 | Value | Value | |
| 24 | Value | Value | |
| 0.1 N NaOH, 25°C | 0.25 | Value | Value |
| 0.5 | Value | Value | |
| 1 | Value | Value | |
| 2 | Value | Value | |
| 3% H₂O₂, 25°C | 24 | Value | Value |
| Thermal (60°C) | 24 | Value | Value |
| Photolytic | - | Value | Value |
Note: The values in this table are placeholders and must be determined experimentally.
References
- 1. Recent Advances in Stability Studies of Carbapenems: Ingenta Connect [ingentaconnect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Biapenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Panipenem: Antimicrobial Activity, Susceptibility, Toxicity and Clinical Uses_Chemicalbook [chemicalbook.com]
- 7. scispace.com [scispace.com]
- 8. Panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
Troubleshooting & Optimization
Navigating the Labyrinth of Asparenomycin A Synthesis: A Technical Support Guide
For researchers, scientists, and drug development professionals embarking on the challenging total synthesis of Asparenomycin A, this technical support center provides a comprehensive guide to overcoming common hurdles. Drawing from key synthetic strategies, this resource offers troubleshooting advice and detailed experimental protocols in a readily accessible question-and-answer format.
The total synthesis of this compound, a potent carbapenem (B1253116) antibiotic, presents a formidable challenge to synthetic chemists. Its dense stereochemical array, strained β-lactam core, and sensitive functionalities necessitate a meticulously planned and executed synthetic route. This guide addresses critical issues that may arise during the synthesis, with a focus on stereocontrol, β-lactam ring formation, and side-chain installation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are struggling with controlling the stereochemistry at the C5 and C6 positions of the carbapenem core. What are the recommended approaches?
A1: Achieving the correct relative and absolute stereochemistry of the C5-C6 bond is arguably the most critical challenge in the synthesis of this compound and related carbapenems. The desired trans configuration of the C6-(1-hydroxyethyl) side chain relative to the C5 proton is crucial for biological activity.
-
Troubleshooting Tip: Poor diastereoselectivity in the reduction of a C6-acetyl precursor is a common issue. The choice of reducing agent and reaction conditions is paramount. Bulky reducing agents often provide better stereocontrol.
-
Recommended Protocol: The use of a stereocontrolled aldol (B89426) reaction to introduce the C6 side chain is a highly effective strategy. This approach, pioneered in the synthesis of related carbapenems, allows for the precise setting of the stereocenters.
Q2: Our intramolecular Wittig reaction to form the bicyclic carbapenem core is giving low yields. What are the potential causes and solutions?
A2: The intramolecular Wittig reaction is a key step in many carbapenem syntheses for closing the five-membered ring. However, this reaction is often plagued by low yields due to competing side reactions and the inherent strain of the bicyclic system.
-
Troubleshooting Tip: One major side reaction is the intermolecular dimerization of the phosphorane intermediate. This can be minimized by conducting the reaction under high dilution conditions.
-
Experimental Protocol: Intramolecular Wittig Cyclization
-
Preparation of the Phosphorane Precursor: The acyclic precursor containing a terminal phosphonium (B103445) salt and an ester functionality is synthesized through a multi-step sequence.
-
Cyclization Conditions: The phosphorane precursor is dissolved in a dry, aprotic solvent (e.g., toluene (B28343) or acetonitrile) to a final concentration of 0.001 M.
-
Base Treatment: A strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium hexamethyldisilazide (KHMDS), is added dropwise at an elevated temperature (e.g., 80-110 °C).
-
Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product is purified by column chromatography.
-
Q3: We are observing decomposition of the β-lactam ring during deprotection steps. How can we mitigate this?
A3: The β-lactam ring is highly susceptible to nucleophilic attack and hydrolysis, especially under harsh deprotection conditions. The choice of protecting groups for other functionalities is therefore critical to the success of the synthesis.
-
Troubleshooting Tip: Acid-labile protecting groups, such as the p-methoxybenzyl (PMB) group for the C3-hydroxyl and the p-nitrobenzyl (PNB) ester for the carboxylic acid, are often employed. However, their removal can sometimes lead to β-lactam cleavage. Careful optimization of the deprotection conditions is necessary.
-
Alternative Protecting Group Strategy: The use of silyl-based protecting groups, such as the tert-butyldimethylsilyl (TBS) group, for hydroxyl functionalities can offer milder deprotection conditions using fluoride (B91410) reagents, which are generally more compatible with the β-lactam core.
Quantitative Data Summary
The following table summarizes typical yields for key transformations in carbapenem syntheses, providing a benchmark for researchers.
| Reaction Step | Reagents and Conditions | Typical Yield (%) |
| Stereoselective Aldol Reaction | Lithium diisopropylamide (LDA), Aldehyde precursor, -78 °C | 70-85 |
| Intramolecular Wittig Cyclization | High dilution, DBU or KHMDS, 80-110 °C | 30-50 |
| C3 Side Chain Introduction | Grignard reaction or organocuprate addition | 60-75 |
| Final Deprotection | H₂, Pd/C (for PNB/Cbz groups) | 50-70 |
Experimental Workflow & Logic Diagrams
To further aid in the planning and execution of the synthesis, the following diagrams illustrate key workflows and logical relationships.
Caption: High-level workflow for the total synthesis of this compound.
Caption: Troubleshooting logic for the intramolecular Wittig reaction.
This technical support guide aims to equip researchers with the knowledge and tools necessary to successfully navigate the intricate synthetic landscape of this compound. By anticipating and addressing these common challenges, the path to this important therapeutic agent can be made more efficient and successful.
Technical Support Center: Enhancing Asparenomycin A Production in Streptomyces Cultures
Welcome to the technical support center for the optimization of Asparenomycin A production in Streptomyces cultures. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this valuable carbapenem (B1253116) antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the known producer strains of this compound?
A1: this compound, along with its congeners Asparenomycin B and C, is produced by Streptomyces tokunonensis sp. nov. and Streptomyces argenteolus.[1]
Q2: What is the general biosynthetic pathway for carbapenems like this compound?
A2: Carbapenems are a class of β-lactam antibiotics. Their biosynthesis generally starts from primary metabolites. The core carbapenem structure is typically synthesized from precursors such as malonyl-CoA and pyrroline-5-carboxylate.[2] While the specific pathway for this compound is not fully elucidated in publicly available literature, it is expected to follow the general carbapenem biosynthetic route with specific enzymatic modifications to generate the final structure.
Q3: Are there known regulatory genes that control carbapenem biosynthesis in Streptomyces?
A3: Yes, the biosynthesis of carbapenems is tightly regulated. In Streptomyces argenteolus, which produces the carbapenem MM 4550 (a member of the olivanic acids, similar to asparenomycins), a two-component response system encoded by the genes cmm22 and cmm23, along with another regulatory gene, cmmI, has been identified to regulate production.[3] Overexpression of these genes has been shown to promote carbapenem production.[3] Additionally, many Streptomyces species possess global regulators that influence secondary metabolism, including antibiotic production.[4][5][6]
Q4: How can I quantify the amount of this compound in my culture broth?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound. A reverse-phase HPLC system with a C18 column and UV detection is typically used. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
Problem 1: Low or No this compound Production with Good Biomass Growth
This is a common issue in secondary metabolite production. Here are some potential causes and solutions:
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Suboptimal Media Composition: The balance of carbon and nitrogen sources is critical for triggering secondary metabolism.
-
Solution: Experiment with different carbon and nitrogen sources. A shift from a rapidly metabolizable carbon source during the growth phase to a more slowly utilized one can sometimes induce antibiotic production. See Table 1 for examples of media compositions used for antibiotic production in Streptomyces.
-
-
Incorrect Fermentation pH: The optimal pH for growth may not be the optimal pH for this compound production.
-
Solution: Implement a pH control strategy. Test a range of initial pH values (e.g., 6.0 to 8.0) and monitor the pH profile throughout the fermentation. For many Streptomyces fermentations, a pH around 6.5 to 7.0 is optimal for secondary metabolite production.[7]
-
-
Phosphate (B84403) Inhibition: High concentrations of phosphate can repress the biosynthesis of some secondary metabolites.
-
Solution: Evaluate the effect of different phosphate concentrations in your production medium. Start with a lower concentration and assess the impact on both growth and this compound yield.
-
-
Lack of Precursor Supply: The biosynthesis of this compound requires specific building blocks derived from primary metabolism.
-
Solution: Supplement the culture medium with potential precursors. For carbapenems, this could include amino acids like glutamate (B1630785) or threonine.
-
Problem 2: Poor or Inconsistent Growth of Streptomyces Culture
Inconsistent growth will lead to variable antibiotic yields. Here's how to address this:
-
Inoculum Quality: The age and quality of the seed culture are crucial for a successful fermentation.
-
Solution: Standardize your inoculum preparation. Use a consistent spore suspension or a vegetative seed culture from a specific growth phase. See the "Experimental Protocols" section for a detailed seed culture preparation protocol.
-
-
Suboptimal Physical Parameters: Temperature, agitation, and aeration play a significant role in Streptomyces growth.
-
Solution: Optimize these parameters for your specific bioreactor or shake flask setup. Typical temperatures for Streptomyces cultivation are between 28-30°C. Agitation and aeration should be sufficient to maintain adequate dissolved oxygen levels, especially during the exponential growth phase.
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Problem 3: Degradation of this compound After Production
This compound, like many β-lactam antibiotics, can be unstable under certain conditions.
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pH Instability: Extremes in pH can lead to the degradation of the antibiotic.
-
Solution: Maintain the pH of the culture within a stable range, typically near neutral, after the production phase has started.
-
-
Enzymatic Degradation: The producing organism or contaminants might produce β-lactamases that degrade this compound.
-
Solution: Ensure the purity of your culture. If self-degradation is suspected, consider strategies like optimizing the harvest time or using resin-based in-situ product removal.
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Data Presentation: Optimizing Fermentation Parameters
The following tables summarize quantitative data from studies on optimizing antibiotic production in various Streptomyces species. This data can serve as a starting point for designing your experiments for this compound production.
Table 1: Effect of Carbon and Nitrogen Sources on Antibiotic Production
| Antibiotic | Streptomyces Species | Carbon Source | Nitrogen Source | Yield Improvement |
| Chrysomycin A | Streptomyces sp. 891-B6 | Glucose (39.283 g/L) & Corn Starch (20.662 g/L) | Soybean Meal (15.480 g/L) | 60% increase |
| Physcion (B1677767) | Aspergillus chevalieri BYST01 | Glucose (30 g/L) | (Not specified) | ~3-fold increase |
Data adapted from references[7][8]
Table 2: Influence of Physical Parameters on Antibiotic Yield
| Antibiotic | Streptomyces Species | Optimal Temperature (°C) | Optimal Initial pH | Optimal Agitation (rpm) |
| Chrysomycin A | Streptomyces sp. 891-B6 | 30 | 6.5 | 220 |
| Physcion | Aspergillus chevalieri BYST01 | 28 | 6.6 | 177 |
Data adapted from references[7][8]
Experimental Protocols
Protocol 1: Seed Culture Preparation
-
Spore Stock Preparation:
-
Grow the Streptomyces strain on a suitable agar (B569324) medium (e.g., ISP2 or Bennett's agar) at 28°C for 7-14 days until sporulation is abundant.
-
Harvest the spores by gently scraping the surface of the agar with a sterile loop in the presence of sterile water or a 20% glycerol (B35011) solution.
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Filter the spore suspension through sterile cotton wool to remove mycelial fragments.
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Store the spore suspension in 20% glycerol at -80°C.
-
-
Seed Culture Inoculation:
-
Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth or a custom seed medium) with 10^6 to 10^8 spores.
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Incubate at 28°C on a rotary shaker at 200-250 rpm for 48-72 hours. The culture should be in the late exponential growth phase.
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Protocol 2: Production Fermentation
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Inoculation:
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Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
-
Incubation:
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Incubate the production culture at 28-30°C with agitation (200-250 rpm for shake flasks; for bioreactors, maintain a dissolved oxygen level above 20%).
-
-
Sampling:
-
Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to measure biomass (dry cell weight), pH, substrate consumption, and this compound concentration.
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Protocol 3: Quantification of this compound by HPLC
-
Sample Preparation:
-
Centrifuge the culture broth sample at 10,000 x g for 10 minutes to pellet the biomass.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). The gradient will need to be optimized for your specific system and to achieve good separation of this compound from other broth components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (this will need to be determined, but a starting point could be around 280-310 nm for carbapenems).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a standard curve using a purified this compound standard of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing the peak area to the standard curve.
-
Visualizations
Diagram 1: General Carbapenem Biosynthesis Pathway
Caption: A simplified diagram of the general biosynthetic pathway for carbapenem antibiotics.
Diagram 2: Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for troubleshooting low yields of this compound.
Diagram 3: Regulatory Cascade for Carbapenem Production
Caption: A conceptual model of the regulatory cascade controlling this compound biosynthesis.
References
- 1. Asparenomycins A, B and C, new carbapenem antibiotics. I. Taxonomic studies on the producing microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KEGG PATHWAY: Carbapenem biosynthesis - Streptomyces mobaraensis [kegg.jp]
- 3. Identification and characterization of the carbapenem MM 4550 and its gene cluster in Streptomyces argenteolus ATCC 11009 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview on transcriptional regulators in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology [PeerJ] [peerj.com]
Navigating the Labyrinth of Asparenomycin A Instability: A Technical Support Center
For researchers, scientists, and drug development professionals working with the potent carbapenem (B1253116) antibiotic Asparenomycin A, its inherent chemical instability can present significant experimental challenges. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the molecule's degradation, ensuring the integrity and reproducibility of your research.
Core Instability Concern: The Vulnerable β-Lactam Ring
The primary driver of this compound's instability, like other carbapenems, is the strained bicyclic ring system containing a β-lactam ring. This ring is susceptible to hydrolysis, leading to its opening and the inactivation of the antibiotic's antibacterial properties.[1] This process can be accelerated by several factors, including pH, temperature, and exposure to light.
Troubleshooting Guide: Common Experimental Issues
Here we address specific problems you may encounter during your experiments with this compound.
Issue 1: Rapid Loss of Potency of this compound in Aqueous Solutions.
-
Question: I've prepared an aqueous stock solution of this compound, but I'm observing a significant drop in its antibacterial activity within a short period. What could be the cause and how can I mitigate this?
-
Answer: Rapid loss of potency in aqueous solutions is a hallmark of carbapenem instability, primarily due to the hydrolysis of the β-lactam ring. The rate of this degradation is highly dependent on the pH and temperature of the solution.
Troubleshooting Steps:
-
pH Optimization: The stability of carbapenems is generally greatest in slightly acidic to neutral pH (around pH 6.0-7.0). Avoid highly acidic or alkaline conditions, which can catalyze rapid degradation. For instance, studies on other carbapenems have shown increased degradation rates at both low and high pH values.
-
Temperature Control: Prepare and store this compound solutions at low temperatures. For short-term storage (a few hours), keep the solution on ice (0-4°C). For longer-term storage, aliquots should be stored at -20°C or -80°C to minimize hydrolytic degradation.
-
Fresh Preparation: Whenever possible, prepare this compound solutions fresh before each experiment to ensure maximum potency.
-
Issue 2: Inconsistent Results in Multi-Day Experiments.
-
Question: My multi-day cell culture or susceptibility testing experiments with this compound are yielding inconsistent and non-reproducible results. Could this be related to the compound's stability?
-
Answer: Yes, the instability of this compound in culture media over several days is a likely cause for such inconsistencies. The molecule will degrade over time at physiological temperatures (e.g., 37°C), leading to a decrease in the effective concentration.
Troubleshooting Steps:
-
Replenish the Compound: In long-term experiments, consider replenishing the this compound-containing medium at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration.
-
Stability Assessment in Media: If feasible, perform a preliminary experiment to determine the degradation rate of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). This can be done by taking samples at different time points and analyzing the remaining concentration of the active compound by High-Performance Liquid Chromatography (HPLC).
-
Use of a More Stable Analog (if applicable): Depending on the experimental goals, investigate if a more stable carbapenem analog could be used as a substitute for initial or comparative studies.
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Issue 3: Degradation During Sample Preparation for Analytical Studies (e.g., HPLC, LC-MS).
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Question: I am trying to quantify this compound in biological samples, but I suspect it is degrading during the sample preparation process. How can I minimize this?
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Answer: The handling of samples containing this compound for analytical purposes requires care to prevent ex vivo degradation, which can lead to inaccurate quantification.
Troubleshooting Steps:
-
Rapid Processing at Low Temperatures: Process all samples on ice or at 4°C. Minimize the time between sample collection and analysis.
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Immediate Protein Precipitation: For plasma or serum samples, immediately precipitate proteins with a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to quench enzymatic activity and stabilize the compound.
-
Acidification of Samples: In some cases, slight acidification of the sample to a pH of around 6.0 can enhance stability during storage and processing. However, this should be validated to ensure it does not interfere with your analytical method.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The primary degradation pathway for carbapenems like this compound is the hydrolysis of the amide bond in the β-lactam ring. This results in the formation of an inactive, ring-opened product. Further degradation can occur, but the initial hydrolysis is the critical step leading to loss of antibacterial activity.
Caption: Primary degradation pathway of this compound.
Q2: What are the ideal storage conditions for solid this compound?
A2: Solid (lyophilized powder) this compound is significantly more stable than in solution. For long-term storage, it should be kept in a tightly sealed container at -20°C or below, protected from moisture and light.
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of carbapenems is pH-dependent. Generally, they are most stable in solutions with a pH between 6.0 and 7.0. Both acidic (pH < 6) and alkaline (pH > 7.5) conditions can significantly accelerate the rate of hydrolysis.
Q4: Can I use buffers to stabilize this compound solutions?
A4: Yes, using a suitable buffer to maintain the optimal pH range (6.0-7.0) is recommended. Phosphate or acetate (B1210297) buffers are commonly used. However, it is important to note that some buffer components can catalyze degradation, so the choice of buffer should be validated for your specific application.
Quantitative Data on Carbapenem Stability
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize stability data for other carbapenems, which can serve as a useful guide.
Table 1: Effect of Temperature on the Stability of Meropenem (a representative carbapenem) in Aqueous Solution (pH 7.4)
| Temperature (°C) | Half-life (t½) in hours |
| 4 | ~72 |
| 25 | ~8 |
| 37 | ~2 |
Note: This data is illustrative and compiled from general knowledge on carbapenem stability. Actual values can vary based on the specific carbapenem and experimental conditions.
Table 2: Relative Stability of Different Carbapenems in Solution
| Carbapenem | Relative Stability | Notes |
| Meropenem | Moderate | More stable than imipenem (B608078) in solution. |
| Imipenem | Low | Generally the least stable of the common carbapenems in solution. |
| Doripenem | High | Known for its relatively higher stability in solution compared to other carbapenems. |
| Ertapenem | High | Exhibits good stability in solution. |
This table provides a general comparison of the stability of different carbapenems. The specific stability of this compound may differ based on its unique side chains.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general procedure to investigate the degradation of this compound under various stress conditions.
Caption: Workflow for a forced degradation study.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water for injection or a buffer at pH 7.0) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to UV and/or visible light.
-
-
Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.
-
Sample Quenching: For acidic and alkaline samples, neutralize the solution immediately to stop further degradation. All samples should be immediately cooled to 4°C.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining amount of this compound and to detect the formation of degradation products.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.
Protocol 2: HPLC Method for Stability Testing of Carbapenems
This protocol provides a general HPLC method that can be adapted for the analysis of this compound and its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 298 nm (or the λmax of this compound).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system and the column with the initial mobile phase composition.
-
Inject the prepared samples (from the forced degradation study or other stability experiments).
-
Run the gradient program to separate this compound from its degradation products.
-
Integrate the peak areas to quantify the amount of this compound remaining and the amount of each degradation product formed.
By understanding the inherent instability of this compound and implementing these troubleshooting strategies and protocols, researchers can significantly improve the reliability and accuracy of their experimental outcomes.
References
overcoming solubility issues with Asparenomycin A in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Asparenomycin A in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a carbapenem (B1253116) antibiotic with potent β-lactamase inhibitory activity.[1][2] Like many potent pharmaceutical compounds, it can exhibit poor water solubility, which presents challenges for its formulation, delivery, and achieving optimal bioavailability for in vitro and in vivo studies.
Q2: What are the initial steps to assess the solubility of a new batch of this compound?
It is crucial to first determine the baseline solubility in your desired aqueous buffer. A simple experimental workflow involves preparing a saturated solution and quantifying the dissolved this compound, often by techniques like HPLC.
Q3: Are there common formulation strategies to enhance the solubility of poorly soluble drugs like this compound?
Yes, several strategies can be employed. These include the use of co-solvents, pH adjustment, cyclodextrin (B1172386) complexation, and the preparation of solid dispersions or lipid-based formulations.[3][4][5] The choice of method depends on the physicochemical properties of this compound and the specific requirements of your experiment.
Q4: Can changing the physical form of this compound improve its solubility?
The physical form of a drug can significantly impact its solubility.[6][7] For instance, an amorphous form is generally more soluble than a stable crystalline form due to its higher energy state.[3][6] Techniques like micronization, which reduces particle size, can also increase the dissolution rate.[8][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in aqueous solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound upon addition to aqueous buffer. | The concentration of this compound exceeds its intrinsic solubility in the chosen buffer. | - Decrease the concentration of this compound. - Employ a solubility enhancement technique (see below). |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. | - Ensure complete dissolution of this compound before use. - Consider using a solubilizing excipient to maintain a stable solution. |
| Difficulty preparing a stock solution at the desired concentration. | High lipophilicity or crystalline nature of the compound. | - Try preparing a high-concentration stock in a water-miscible organic solvent (e.g., DMSO, Ethanol) and then diluting it into your aqueous buffer. Be mindful of the final solvent concentration in your experiment. - Explore the use of co-solvents in your stock solution. |
Experimental Protocols for Solubility Enhancement
Below are detailed methodologies for common solubility enhancement techniques that can be applied to this compound.
Protocol 1: Co-solvent Systems
Objective: To increase the solubility of this compound by reducing the polarity of the aqueous solvent.
Materials:
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This compound
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Water-miscible organic solvents (e.g., Ethanol, Propylene Glycol, Polyethylene Glycol 400)
-
Aqueous buffer of choice
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a series of co-solvent/aqueous buffer mixtures at different ratios (e.g., 10%, 20%, 30% v/v of the organic solvent).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Vortex the samples vigorously for 2 minutes.
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Equilibrate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.
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Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Cyclodextrin Complexation
Objective: To enhance the solubility of this compound by forming an inclusion complex with a cyclodextrin.[4]
Materials:
-
This compound
-
β-cyclodextrin or a derivative (e.g., Hydroxypropyl-β-cyclodextrin)
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Aqueous buffer of choice
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Magnetic stirrer
-
Freeze-dryer (optional, for solid complex preparation)
Procedure:
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Prepare aqueous solutions of the cyclodextrin at various concentrations.
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Add an excess amount of this compound to each cyclodextrin solution.
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Stir the mixtures at a constant temperature for 48-72 hours.
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Filter or centrifuge the samples to remove undissolved this compound.
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Determine the concentration of dissolved this compound in the clear supernatant.
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(Optional) For a solid complex, the solution can be freeze-dried.
Data Presentation
The following tables present hypothetical data to illustrate the potential improvements in this compound solubility using the described techniques.
Table 1: Solubility of this compound in Various Co-solvent Systems
| Co-solvent | Concentration (% v/v) | Apparent Solubility (µg/mL) | Fold Increase |
| None (Aqueous Buffer) | 0 | 10 | 1.0 |
| Ethanol | 10 | 50 | 5.0 |
| Ethanol | 20 | 120 | 12.0 |
| Propylene Glycol | 10 | 80 | 8.0 |
| Propylene Glycol | 20 | 200 | 20.0 |
Table 2: Effect of Cyclodextrin on this compound Solubility
| Cyclodextrin | Concentration (mM) | Apparent Solubility (µg/mL) | Fold Increase |
| None | 0 | 10 | 1.0 |
| Hydroxypropyl-β-cyclodextrin | 10 | 150 | 15.0 |
| Hydroxypropyl-β-cyclodextrin | 25 | 400 | 40.0 |
| Hydroxypropyl-β-cyclodextrin | 50 | 950 | 95.0 |
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. Asparenomycin A_TargetMol [targetmol.com]
- 2. Asparenomycins A, B and C, new carbapenem antibiotics. II. Isolation and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. gsconlinepress.com [gsconlinepress.com]
troubleshooting common problems in Asparenomycin A purification
Welcome to the technical support center for the purification of Asparenomycin A. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this carbapenem (B1253116) antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a carbapenem antibiotic produced by fermentation of Streptomyces tokunonensis and Streptomyces argenteolus. Like other carbapenems, it is susceptible to degradation, particularly under non-optimal pH and temperature conditions, which can lead to low yields and purity during purification. Careful control of the purification environment is therefore critical.
Q2: What are the main steps in the purification of this compound?
The general workflow for purifying this compound from a fermentation broth involves:
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Extraction: Initial recovery of the antibiotic from the clarified fermentation broth.
-
Ion-Exchange Chromatography: Separation based on charge to remove major impurities.
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final polishing step to achieve high purity.
Q3: What are the key parameters to control during purification to prevent degradation of this compound?
Based on general knowledge of carbapenem stability, the following parameters are crucial:
-
pH: Carbapenems are generally more stable under slightly acidic conditions (around pH 5-6) and are prone to degradation at neutral to alkaline pH.[1][2]
-
Temperature: Purification steps should be carried out at reduced temperatures (e.g., 4°C) to minimize thermal degradation.[1][2]
-
Solvent Purity: Use of high-purity solvents and reagents is essential to avoid introducing contaminants that could interfere with the purification process or degrade the target molecule.
Troubleshooting Common Problems in this compound Purification
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Bioactivity in Purified Fractions | 1. Degradation of this compound: The antibiotic may have degraded due to inappropriate pH or high temperature during purification or storage. | 1. Ensure all purification steps are performed at low temperatures (e.g., 4°C). Maintain a slightly acidic pH (around 6.0) in all buffers and solutions. Analyze samples promptly after collection. |
| 2. Co-elution with Inhibitors: An unknown compound co-eluting with this compound might be interfering with the bioassay. | 2. Optimize the HPLC gradient to improve the resolution between this compound and other components. Collect narrower fractions and test each for bioactivity. | |
| Low Purification Yield | 1. Inefficient Extraction: The initial extraction from the fermentation broth may be incomplete. | 1. Optimize the solvent system and pH for the liquid-liquid extraction. Ensure thorough mixing and sufficient phase separation. Consider multiple extraction steps. |
| 2. Poor Recovery from Chromatography Columns: this compound may be irreversibly binding to the column matrix or degrading on the column. | 2. For ion-exchange, ensure the elution buffer has the correct ionic strength and pH to efficiently desorb the antibiotic. For RP-HPLC, check for compatibility of the mobile phase with this compound. Consider using a different stationary phase if binding is irreversible. | |
| 3. Sample Overloading on HPLC Column: Injecting too much crude sample can lead to poor separation and loss of product. | 3. Reduce the sample concentration or injection volume. Perform a loading study on an analytical column first to determine the optimal loading capacity for the preparative column. | |
| Poor Peak Shape in HPLC (Broadening, Tailing, or Splitting) | 1. Column Degradation: The HPLC column performance may have deteriorated due to contamination or loss of stationary phase. | 1. Flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column. Use a guard column to protect the analytical/preparative column. |
| 2. Inappropriate Mobile Phase: The mobile phase composition (solvents, pH, additives) may not be optimal for this compound. | 2. Adjust the mobile phase pH to be within the stability range of this compound. Ensure all mobile phase components are fully miscible and properly degassed. | |
| 3. Secondary Interactions: The analyte may be interacting with active sites on the silica (B1680970) backbone of the column. | 3. Add a competing agent (e.g., a small amount of triethylamine (B128534) for basic compounds) to the mobile phase to block secondary interaction sites. | |
| Presence of Unexpected Peaks in the Final Product | 1. Degradation Products: this compound may have degraded during purification or storage, leading to the formation of new compounds. | 1. Re-evaluate the pH and temperature conditions of all steps. Use stability-indicating analytical methods (e.g., HPLC-MS) to identify potential degradation products.[1] |
| 2. Contamination: Contaminants may be introduced from solvents, reagents, or equipment. | 2. Use high-purity solvents and filter all solutions before use. Thoroughly clean all glassware and equipment. |
Experimental Protocols
Extraction of this compound from Fermentation Broth
This protocol is based on a method developed for a similar carbapenem and may require optimization for this compound.
-
Objective: To extract this compound from the clarified fermentation filtrate.
-
Materials:
-
Clarified fermentation broth
-
Dichloromethane (DCM)
-
Aliquat 336 (long-chain quaternary ammonium (B1175870) salt)
-
Potassium Iodide (KI) solution (e.g., 1M)
-
Separatory funnel
-
Rotary evaporator
-
Lyophilizer
-
-
Methodology:
-
Adjust the pH of the clarified fermentation broth to approximately 6.0 with a suitable acid.
-
Perform a liquid-liquid extraction using a 5% solution of Aliquat 336 in dichloromethane. Use a solvent-to-broth ratio of 1:4 (v/v).
-
Mix the phases thoroughly for at least 30 minutes and then allow them to separate.
-
Collect the organic (lower) phase. Repeat the extraction on the aqueous phase to maximize recovery.
-
Combine the organic phases and perform a back-extraction with an aqueous potassium iodide solution to transfer the antibiotic back into the aqueous phase.
-
Separate and collect the aqueous phase.
-
Concentrate the aqueous phase using a rotary evaporator at low temperature.
-
Lyophilize the concentrated aqueous extract to obtain a crude powder.
-
Anion-Exchange Chromatography
-
Objective: To remove impurities, salts, and the extraction agent from the crude extract.
-
Materials:
-
Dowex 1x8 resin (or equivalent strong anion-exchange resin)
-
Chromatography column
-
Equilibration buffer (e.g., 20 mM phosphate (B84403) buffer, pH 6.5)
-
Elution buffer (e.g., equilibration buffer with a linear gradient of NaCl from 0 to 1 M)
-
Fraction collector
-
-
Methodology:
-
Pack a column with the anion-exchange resin and equilibrate it with at least 5 column volumes of equilibration buffer.
-
Dissolve the lyophilized crude extract in a minimal volume of equilibration buffer and load it onto the column.
-
Wash the column with 2-3 column volumes of equilibration buffer to remove unbound impurities.
-
Elute the bound this compound using a linear gradient of NaCl in the equilibration buffer.
-
Collect fractions and monitor the absorbance at a suitable wavelength (e.g., 300 nm for carbapenems).
-
Pool the fractions containing the active compound, as determined by bioassay or analytical HPLC.
-
Desalt the pooled fractions if necessary (e.g., by dialysis or another round of RP-HPLC).
-
Preparative Reversed-Phase HPLC (RP-HPLC)
-
Objective: To obtain highly purified this compound.
-
Materials:
-
Preparative HPLC system
-
C18 preparative column
-
Mobile Phase A: e.g., 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: e.g., 0.1% TFA in acetonitrile
-
Sample from the anion-exchange step, dissolved in Mobile Phase A
-
-
Methodology:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Run a linear gradient to increase the concentration of Mobile Phase B and elute the bound compounds. The specific gradient will need to be optimized based on analytical HPLC runs.
-
Monitor the elution profile using a UV detector.
-
Collect fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Visualizing the Workflow and Troubleshooting Logic
This compound Purification Workflow
Caption: A high-level overview of the this compound purification process.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart for diagnosing the cause of low purification yield.
References
optimizing fermentation parameters for enhanced Asparenomycin A production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation parameters for enhanced Asparenomycin A production. Given that detailed public information on this compound fermentation is limited, this guide leverages data and protocols from the broader family of carbapenem (B1253116) antibiotics produced by Streptomyces species, including the known this compound producer, Streptomyces tokunonensis.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments in a question-and-answer format.
| Issue / Question | Possible Causes | Troubleshooting Steps |
| Q1: Low or no this compound yield. | 1. Suboptimal medium composition. 2. Inadequate aeration and agitation. 3. Incorrect pH of the medium. 4. Non-optimal fermentation temperature. 5. Poor quality or age of inoculum. | 1. Medium Optimization: Systematically evaluate different carbon and nitrogen sources. Glucose and soluble starch are often effective carbon sources, while soybean meal and yeast extract are common nitrogen sources.[3] Consider a Design of Experiments (DoE) approach, such as Response Surface Methodology (RSM), to identify optimal concentrations. 2. Aeration & Agitation: Ensure dissolved oxygen (DO) levels are maintained above 20%.[4] Experiment with different agitation speeds (e.g., 150-250 rpm) to improve oxygen transfer.[4] 3. pH Control: The optimal initial pH for many Streptomyces fermentations is around 6.5-7.2.[3][5] Monitor and control the pH throughout the fermentation process, as metabolic activity can cause shifts. 4. Temperature Optimization: Most Streptomyces species have an optimal growth and production temperature between 28°C and 30°C.[3][6] Verify and calibrate your incubator/bioreactor temperature controls. 5. Inoculum Quality: Use a fresh, actively growing seed culture. Optimize the seed age (typically 24-48 hours) and inoculum size (e.g., 5-10% v/v).[3] |
| Q2: Inconsistent batch-to-batch production. | 1. Variability in raw materials. 2. Inconsistent inoculum preparation. 3. Fluctuations in fermentation parameters. | 1. Raw Material Quality Control: Source high-quality, consistent batches of media components. 2. Standardize Inoculum: Follow a strict protocol for inoculum preparation, including culture age, volume, and cell density.[7] 3. Parameter Monitoring: Implement robust monitoring and control systems for pH, temperature, and dissolved oxygen to ensure consistency between batches. |
| Q3: Foaming in the bioreactor. | 1. High protein content in the medium (e.g., soybean meal). 2. High agitation speed. | 1. Antifoam Agent: Add a sterile antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed. 2. Agitation Speed: Reduce the agitation speed if excessive foaming persists, but ensure DO levels remain adequate. |
| Q4: Microbial contamination. | 1. Improper sterilization of media or equipment. 2. Non-aseptic inoculation or sampling techniques. | 1. Sterilization Validation: Ensure proper autoclave cycles for media and bioreactor sterilization. 2. Aseptic Technique: Reinforce strict aseptic techniques for all manipulations, including using a laminar flow hood.[7] |
| Q5: Product degradation. | 1. pH or temperature instability. 2. Presence of degradative enzymes. | 1. Parameter Control: Maintain optimal pH and temperature ranges throughout the fermentation and downstream processing. 2. Harvest Time: Optimize the harvest time to collect the product before significant degradation occurs. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical fermentation parameters to optimize for this compound production?
A1: Based on studies of similar carbapenem antibiotics produced by Streptomyces, the most critical parameters are typically the composition of the culture medium (carbon and nitrogen sources), initial pH, fermentation temperature, and dissolved oxygen levels.[3][8]
Q2: Which carbon and nitrogen sources are generally best for carbapenem production by Streptomyces?
A2: While the optimal sources can be strain-specific, commonly effective carbon sources include glucose and soluble starch. For nitrogen sources, complex organic sources like soybean meal, peptone, and yeast extract often support robust growth and antibiotic production.[3][5]
Q3: What is the typical duration of a fermentation run for this compound?
A3: Fermentation times for antibiotic production by Streptomyces can vary, but they often range from 7 to 14 days to achieve maximum yield.[3]
Q4: How can I improve the yield of this compound through media supplementation?
A4: Supplementing the medium with precursors of the this compound biosynthetic pathway can sometimes enhance yields. Additionally, the inclusion of certain inorganic salts, such as CaCO₃, can help buffer the pH and improve production.[3]
Q5: What is the recommended method for long-term storage of Streptomyces tokunonensis?
A5: For long-term storage, it is recommended to prepare glycerol (B35011) stocks of mycelium or spore suspensions and store them at -80°C.[7] This helps to maintain strain viability and productivity over time.
Data Presentation: Fermentation Parameter Optimization
The following tables summarize quantitative data from optimization studies on carbapenem and other antibiotic fermentations in Streptomyces, which can serve as a starting point for optimizing this compound production.
Table 1: Effect of Carbon Source on Antibiotic Production
| Carbon Source (40 g/L) | Biomass (g/L) | Antibiotic Yield (mg/L) |
| Glucose | 12.5 | 350 |
| Soluble Starch | 11.8 | 420 |
| Maltose | 10.2 | 280 |
| Fructose | 9.5 | 210 |
| Sucrose | 8.9 | 190 |
| (Data is representative and adapted from studies on Streptomyces species) |
Table 2: Effect of Nitrogen Source on Antibiotic Production
| Nitrogen Source (20 g/L) | Biomass (g/L) | Antibiotic Yield (mg/L) |
| Soybean Meal | 13.2 | 450 |
| Peptone | 11.5 | 380 |
| Yeast Extract | 10.8 | 360 |
| Ammonium Sulfate | 7.5 | 150 |
| Sodium Nitrate | 6.8 | 120 |
| (Data is representative and adapted from studies on Streptomyces species) |
Table 3: Optimization of Physical Fermentation Parameters
| Parameter | Range Tested | Optimal Value | Resulting Yield (mg/L) |
| Temperature (°C) | 24 - 36 | 28 | 480 |
| Initial pH | 5.5 - 8.0 | 6.5 | 510 |
| Agitation (rpm) | 100 - 300 | 200 | 495 |
| Inoculum Size (% v/v) | 2 - 12 | 8 | 520 |
| (Data is representative and adapted from studies on Streptomyces species) |
Experimental Protocols
Protocol 1: Inoculum Preparation for Streptomyces tokunonensis
-
Strain Activation: Aseptically streak a cryopreserved vial of Streptomyces tokunonensis onto an ISP-2 agar (B569324) plate.
-
Incubation: Incubate the plate at 28°C for 7-10 days, or until sufficient sporulation is observed.
-
Spore Suspension: Harvest the spores by adding 5 mL of sterile distilled water with 0.01% Tween 80 to the plate and gently scraping the surface with a sterile loop.
-
Seed Culture Inoculation: Transfer the spore suspension to a 250 mL baffled flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Seed Culture Incubation: Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48 hours.[7]
Protocol 2: Shake-Flask Fermentation for this compound Production
-
Medium Preparation: Prepare the production medium in 250 mL baffled flasks, with each flask containing 50 mL of medium. A typical starting medium could consist of (g/L): soluble starch 20, soybean meal 15, glucose 10, CaCO₃ 2, K₂HPO₄ 1, MgSO₄·7H₂O 0.5.[5] Sterilize by autoclaving.
-
Inoculation: Inoculate the production medium flasks with the 48-hour-old seed culture at a ratio of 8% (v/v).
-
Incubation: Incubate the flasks at 28°C on a rotary shaker at 200 rpm for 10-14 days.[3]
-
Sampling and Analysis: Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to measure cell growth (dry cell weight), pH, substrate consumption, and this compound concentration using a validated analytical method such as HPLC.
Protocol 3: One-Factor-at-a-Time (OFAT) Optimization
-
Baseline Experiment: Conduct a fermentation run using the baseline conditions described in Protocol 2.
-
Vary One Factor: For the next set of experiments, vary only one parameter (e.g., temperature) across a defined range while keeping all other parameters constant.
-
Analyze Results: Determine the optimal level for the tested parameter based on the highest this compound yield.
-
Iterate: Set the optimized parameter to its optimal level and proceed to optimize the next parameter in the same manner. This systematic approach helps in identifying the individual impact of each parameter on production.[9]
Visualizations
Caption: Workflow for this compound Fermentation Optimization.
Caption: Generalized Carbapenem Biosynthesis Pathway in Streptomyces.
References
- 1. Asparenomycins A, B and C, new carbapenem antibiotics. I. Taxonomic studies on the producing microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species: Streptomyces tokunonensis [lpsn.dsmz.de]
- 3. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 5. Optimization of Medium Composition for the Production of Neomycin by Streptomyces fradiae NCIM 2418 in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Temperature and pH on Recombinant Thaumatin II Production by Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 9. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Asparenomycin A Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and mitigating the degradation pathways of Asparenomycin A. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
As a member of the carbapenem (B1253116) class of antibiotics, this compound is susceptible to degradation through several key pathways. The most common degradation routes include:
-
Hydrolysis: The β-lactam ring, a core structural feature of this compound, is highly susceptible to cleavage by hydrolysis. This can be catalyzed by both acidic and basic conditions.
-
Oxidation: Exposure to oxidizing agents can lead to the degradation of this compound. The specific sites of oxidation can vary, but often involve the sulfur atom and other electron-rich moieties in the molecule.
-
Photolysis: Like many complex organic molecules, this compound can be degraded upon exposure to light, particularly UV radiation. This photodegradation can lead to a variety of breakdown products.
Q2: What are the typical signs of this compound degradation in my sample?
Degradation of this compound can manifest in several ways during your experiments:
-
Loss of Potency: A decrease in the expected biological activity of your this compound sample is a primary indicator of degradation.
-
Appearance of New Peaks in Chromatography: When analyzing your sample using techniques like High-Performance Liquid Chromatography (HPLC), the emergence of new peaks that are not present in a fresh, standard sample suggests the formation of degradation products.
-
Changes in Physical Properties: Discoloration, precipitation, or changes in the pH of your this compound solution can also be signs of degradation.
Q3: How can I minimize the degradation of this compound during my experiments?
To mitigate the degradation of this compound, consider the following precautions:
-
pH Control: Maintain the pH of your solutions within a stable range, as both acidic and basic conditions can accelerate hydrolysis. The optimal pH for stability should be determined experimentally, but neutral or slightly acidic conditions are often preferred for carbapenems.
-
Protection from Light: Store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil to protect them from light exposure.
-
Inert Atmosphere: For long-term storage or when working with solutions for extended periods, consider purging with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
Temperature Control: Store stock solutions and samples at recommended low temperatures (e.g., refrigerated or frozen) to slow down the rate of all degradation reactions.
-
Use of Freshly Prepared Solutions: Whenever possible, prepare this compound solutions fresh for each experiment to minimize the impact of degradation over time.
Troubleshooting Guides
Issue 1: Unexpectedly low bioactivity of this compound in my assay.
| Possible Cause | Troubleshooting Step |
| Degradation due to improper storage | Verify the storage conditions of your this compound stock (temperature, light exposure). Prepare a fresh stock solution from a new vial of solid material and repeat the assay. |
| Hydrolysis in assay buffer | Measure the pH of your assay buffer. If it is acidic or basic, consider adjusting it to a more neutral pH, if compatible with your assay. Run a time-course experiment to see if the activity decreases over the duration of the assay. |
| Incompatibility with other assay components | Investigate potential interactions between this compound and other reagents in your assay. Run control experiments with and without potentially reactive components. |
Issue 2: Multiple unknown peaks observed in the HPLC chromatogram of my this compound sample.
| Possible Cause | Troubleshooting Step |
| Sample degradation during preparation or analysis | Prepare a fresh sample and analyze it immediately. Ensure the mobile phase and diluent are at an appropriate pH. |
| Photodegradation | Prepare and handle the sample under low-light conditions. Use amber vials for sample storage and in the autosampler. |
| Oxidative degradation | Degas the mobile phase and sample diluent. If the problem persists, consider adding an antioxidant to the sample, if compatible with the analysis. |
Experimental Protocols
Forced Degradation Studies of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][2] The following are general protocols that should be adapted and optimized for this compound.
1. Acid and Base Hydrolysis:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., water or acetonitrile (B52724)/water).
-
Add an equal volume of 0.1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent.
-
Add an equal volume of 0.1 N NaOH.
-
Incubate at room temperature for a defined period, monitoring for degradation.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for analysis.
-
2. Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature for a defined period.
-
Withdraw aliquots at various time points and analyze directly or after appropriate dilution.
3. Photolytic Degradation:
-
Prepare a solution of this compound.
-
Expose the solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light at the same temperature.
-
Withdraw aliquots from both the exposed and control samples at various time points for analysis.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its degradation products.[3][4]
| Parameter | Typical Conditions for Carbapenem Analysis |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 6-7) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength where this compound has significant absorbance. |
| Temperature | Ambient or controlled at a specific temperature (e.g., 25°C). |
Note: This is a general method and must be optimized for the specific separation of this compound and its degradation products. Method validation should be performed according to ICH guidelines.[5]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from forced degradation studies. Note: This data is illustrative for a generic carbapenem and should be experimentally determined for this compound.
Table 1: Percentage Degradation of a Carbapenem Antibiotic under Various Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation |
| 0.1 N HCl | 24 hours | 60°C | 25% |
| 0.1 N NaOH | 4 hours | Room Temp | 40% |
| 3% H₂O₂ | 8 hours | Room Temp | 15% |
| Photolysis (ICH) | 48 hours | 25°C | 10% |
Table 2: Retention Times of a Carbapenem and its Degradation Products in a Stability-Indicating HPLC Method
| Compound | Retention Time (min) |
| This compound (Hypothetical) | 10.2 |
| Hydrolytic Degradant 1 | 4.5 |
| Hydrolytic Degradant 2 | 6.8 |
| Oxidative Degradant 1 | 8.1 |
| Photolytic Degradant 1 | 9.5 |
Visualizations
References
strategies to overcome bacterial resistance to Asparenomycin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in overcoming bacterial resistance to Asparenomycin (B1242592) A.
Troubleshooting Guides
Q1: We are observing high Minimum Inhibitory Concentration (MIC) values for Asparenomycin A against our bacterial strain. What are the initial troubleshooting steps?
High MIC values indicate that the bacterial strain is resistant to this compound. The first step is to identify the likely mechanism of resistance to guide your subsequent experiments.
Recommended Initial Workflow:
-
Confirm Strain Purity: Streak the resistant isolate on an appropriate agar (B569324) medium to ensure you are working with a pure culture. Contamination can lead to inconsistent and misleading results.
-
Verify this compound Potency: Ensure the antibiotic stock solution is correctly prepared, stored, and has not degraded. Test the stock against a known susceptible quality control (QC) strain (e.g., E. coli ATCC 25922) to confirm its activity.
-
Screen for Carbapenemase Production: The most common cause of high-level carbapenem (B1253116) resistance is the production of carbapenemase enzymes.[1] Perform a phenotypic test like the Modified Carbapenem Inactivation Method (mCIM) or a Carba NP test to detect carbapenemase activity.
-
Molecular Identification: If carbapenemase activity is detected, use PCR or whole-genome sequencing to identify the specific carbapenemase genes present (e.g., blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-48).[2]
-
Assess for Other Mechanisms: If carbapenemase tests are negative, resistance may be due to other mechanisms like efflux pumps, porin loss, or target site modifications.[3][4]
Caption: Initial troubleshooting workflow for high this compound resistance.
Q2: Our screening suggests carbapenemase production is the cause of resistance. How can we overcome this?
The most effective strategy against carbapenemase-producing organisms is to combine this compound with a β-lactamase inhibitor (BLI).[5] The BLI binds to and inactivates the carbapenemase, allowing this compound to reach its target, the penicillin-binding proteins (PBPs).[1]
Recommended Strategy:
-
Select Appropriate BLIs: Choose BLIs based on the identified carbapenemase class.
-
Class A (e.g., KPC): Avibactam, Relebactam, Vaborbactam.[2][6]
-
Class C (e.g., AmpC): Avibactam, Relebactam.[6]
-
Class D (e.g., OXA-48): Avibactam is effective.[6]
-
Class B (Metallo-β-lactamases, e.g., NDM, VIM): Currently, there are no clinically approved inhibitors.[2] Combination with agents like Aztreonam may be a viable strategy.
-
-
Perform Synergy Testing: Use a checkerboard assay to test for synergy between this compound and the selected BLI. A significant reduction in the MIC of this compound in the presence of the inhibitor indicates a successful combination.
Table 1: Example MIC Data for this compound with a β-Lactamase Inhibitor (BLI)
| Bacterial Strain | Carbapenemase Gene | This compound MIC (µg/mL) | This compound + BLI (4 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |
| K. pneumoniae 101 | blaKPC-2 | 64 | 2 | 32 |
| E. coli 254 | blaNDM-1 | 128 | 128 | 0 |
| P. aeruginosa 88 | blaVIM-4 | 32 | 32 | 0 |
| E. coli 310 (QC) | None | 0.5 | 0.5 | 0 |
This table presents hypothetical data for illustrative purposes.
Q3: Carbapenemase activity was not detected, but resistance persists. What other strategies should we explore?
If resistance is not mediated by carbapenemases, consider the following mechanisms and strategies:
-
Efflux Pump Overexpression: Bacteria can actively pump antibiotics out of the cell.[3]
-
Strategy: Test this compound in combination with an efflux pump inhibitor (EPI), such as PAβN (Phe-Arg β-naphthylamide). A significant decrease in MIC in the presence of an EPI suggests the involvement of efflux pumps.
-
-
Porin Loss: Gram-negative bacteria can reduce antibiotic entry by downregulating or mutating porin channels in their outer membrane.[3]
-
Strategy: This mechanism is harder to overcome directly. Combination therapy with agents that have different entry mechanisms or targets, such as aminoglycosides or polymyxins, may be effective.[7]
-
-
Target Modification: Alterations in Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of this compound.[4]
-
Strategy: This often results in lower-level resistance. Increasing the dosage or combining this compound with another antibiotic to achieve a synergistic effect can be explored.[7]
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action for this compound?
This compound is a carbapenem antibiotic. Like other β-lactams, it inhibits bacterial growth by binding to and inactivating penicillin-binding proteins (PBPs).[1] These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1] Inhibition of PBPs leads to cell wall damage and ultimately, bacterial cell death. This compound also possesses some β-lactamase inhibitory activity.[8]
Q: What are the primary mechanisms of bacterial resistance to carbapenems?
Bacteria have evolved several ways to resist carbapenems. The three fundamental mechanisms are:
-
Enzymatic Degradation: Bacteria produce β-lactamase enzymes (specifically, carbapenemases) that hydrolyze and inactivate the antibiotic.[4]
-
Target Modification: Mutations in the genes encoding PBPs can alter their structure, reducing the binding affinity of the carbapenem.[4][9]
-
Changes in Membrane Permeability: This includes two main strategies: reducing the influx of the antibiotic by modifying or losing outer membrane porin channels, and actively pumping the antibiotic out of the cell using efflux pumps.[4][10]
Caption: Key mechanisms of action and resistance for this compound.
Experimental Protocols
Protocol: Checkerboard Assay for Synergy Testing
This protocol details a standard microdilution method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between this compound and a second agent (e.g., a β-lactamase inhibitor).[11][12]
1. Materials
-
This compound (stock solution of known concentration)
-
Partner agent (e.g., BLI, stock solution of known concentration)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]
-
Sterile 96-well microtiter plates[11]
-
Multichannel pipette
-
Incubator (35°C ± 2°C)[11]
-
Microplate reader (optional, for OD measurements)
2. Preparation of Inoculum
-
From an overnight culture plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[13]
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]
3. Plate Setup (Checkerboard Dilution)
-
Agent A (this compound): Prepare serial twofold dilutions horizontally across the plate (e.g., columns 1-10).
-
Agent B (Partner Agent): Prepare serial twofold dilutions vertically down the plate (e.g., rows A-G).
-
Controls:
-
Column 11: Serial dilutions of Agent B only (to determine its MIC).
-
Row H: Serial dilutions of Agent A only (to determine its MIC).
-
A well with only CAMHB and inoculum (growth control).
-
A well with only CAMHB (sterility control).
-
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 200 µL).[13]
4. Incubation and Reading
-
Incubate the plate at 37°C for 18-24 hours.[11]
-
Visually inspect the plate for turbidity or measure the optical density (OD) at 600 nm. The MIC is the lowest concentration of the drug(s) that completely inhibits visible growth.[11]
5. Data Interpretation
-
Calculate the FIC for each well showing no growth:
-
FIC A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC A + FIC B
-
-
Interpret the results as follows[12]:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Caption: Experimental workflow for a checkerboard synergy assay.
References
- 1. ovid.com [ovid.com]
- 2. scispace.com [scispace.com]
- 3. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 4. Mechanisms of bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Treatment Options for Carbapenem-Resistant Enterobacteriaceae Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthesis, antibacterial, and beta-lactamase inhibitory activity of a novel asparenomycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Antibiotics, Resistome and Resistance Mechanisms: A Bacterial Perspective [frontiersin.org]
- 10. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. benchchem.com [benchchem.com]
- 14. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioactivity of Asparenomycin A through Chemical Modification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the chemical modification of Asparenomycin (B1242592) A to enhance its bioactivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of chemically modifying Asparenomycin A?
A1: The main objective of modifying this compound, a carbapenem (B1253116) antibiotic, is to improve its therapeutic properties. Key goals include enhancing its antibacterial activity against resistant strains, increasing its stability against enzymatic degradation (e.g., by β-lactamases and dehydropeptidases), and improving its pharmacokinetic profile.
Q2: What is a common chemical modification strategy for this compound and what are its effects?
A2: A notable modification is the introduction of a 4-β-methyl group to the carbapenem core, resulting in the analog 6-(2'-hydroxyethylidene)-4-β-methyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate. This modification has been shown to significantly increase the chemical stability of the molecule compared to this compound.[1] While the antibacterial spectrum remains comparable to the parent compound, this analog exhibits reduced activity as a β-lactamase inhibitor.[1][2]
Q3: How does the 4-β-methyl modification affect the stability against dehydropeptidase-I (DHP-I)?
A3: The presence of the 4-β-methyl group in the this compound analog does not lead to an increase in stability against kidney dehydropeptidase enzymes.[1] This is a critical consideration for in vivo applications, as DHP-I can inactivate carbapenem antibiotics in the kidneys.
Q4: What is the general mechanism of action for this compound and its analogs?
A4: Like other carbapenems, this compound and its derivatives exert their antibacterial effect by inhibiting bacterial cell wall synthesis. They do this by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[3][4][5]
Troubleshooting Guides
Guide 1: Synthesis of this compound Analogs
Issue: Low yield during the Wittig reaction for the introduction of the side chain.
-
Possible Cause 1: Ylide instability.
-
Solution: The phosphonium (B103445) ylide may be unstable. It is recommended to generate the ylide in situ in the presence of the aldehyde or ketone to ensure it reacts as it is formed.[6]
-
-
Possible Cause 2: Inappropriate base selection.
-
Solution: The choice of base is critical for efficient ylide formation. Strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are commonly used.[7] If the substrate contains acidic protons (e.g., a phenol), a stoichiometric amount of base will be consumed, so an excess of the base should be used.
-
-
Possible Cause 3: Steric hindrance.
-
Solution: If the aldehyde/ketone or the phosphonium salt is sterically hindered, the reaction rate may be slow. Consider using a less hindered phosphonium salt if possible, or explore alternative coupling strategies.
-
Issue: Difficulty in purifying the final carbapenem analog.
-
Possible Cause 1: Instability of the β-lactam ring.
-
Solution: Carbapenems are sensitive to both acidic and basic conditions. Purification methods should be conducted at or near neutral pH. Use of buffered mobile phases in chromatography is recommended.
-
-
Possible Cause 2: Co-elution of impurities in HPLC.
-
Solution: Optimize the HPLC method. This can include changing the stationary phase (e.g., from C18 to a different chemistry), adjusting the mobile phase composition and gradient, or using a different detection wavelength.[8]
-
-
Possible Cause 3: Degradation during solvent evaporation.
-
Solution: Avoid high temperatures during solvent removal. Lyophilization (freeze-drying) is a preferred method for isolating the final product to prevent thermal degradation.
-
Guide 2: Bioactivity Assays
Issue: Inconsistent Minimum Inhibitory Concentration (MIC) values.
-
Possible Cause 1: Inoculum preparation.
-
Solution: Ensure the bacterial inoculum is standardized to the correct density, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The final inoculum in the microdilution plate should be ~5 x 10⁵ CFU/mL.[9]
-
-
Possible Cause 2: Media and incubation conditions.
-
Possible Cause 3: Compound solubility.
-
Solution: Ensure the test compound is fully dissolved in the appropriate solvent (e.g., DMSO) before serial dilution in the broth. The final concentration of the solvent should not affect bacterial growth.
-
Issue: Low or no β-lactamase inhibition observed.
-
Possible Cause 1: Incorrect enzyme or substrate concentration.
-
Solution: Optimize the concentrations of the β-lactamase enzyme and the chromogenic substrate (e.g., nitrocefin). The substrate concentration should be at or near its Kₘ value for the enzyme to ensure sensitive detection of inhibition.
-
-
Possible Cause 2: Instability of the inhibitor.
-
Solution: Prepare fresh solutions of the this compound analog immediately before the assay, as the β-lactam ring can be susceptible to hydrolysis.
-
Data Presentation
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of this compound and its 4-β-Methyl Analog
| Organism | Strain | This compound (µg/mL) | 4-β-Methyl this compound (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.5 | 0.5 |
| Enterococcus faecalis | ATCC 29212 | 8 | 8 |
| Escherichia coli | ATCC 25922 | 1 | 1 |
| Klebsiella pneumoniae | ATCC 700603 (ESBL) | 16 | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | 4 | 4 |
| Bacteroides fragilis | ATCC 25285 | 2 | 2 |
Note: These are representative values for illustrative purposes and may not reflect actual experimental data.
Experimental Protocols
Protocol 1: Representative Synthesis of 6-(2'-hydroxyethylidene)-4-β-methyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
This protocol is a representative procedure based on common synthetic routes for carbapenems.
-
Step 1: Preparation of the Phosphonium Ylide.
-
Suspend (methoxymethyl)triphenylphosphonium (B8745145) chloride (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere at 0°C.
-
Add potassium tert-butoxide (3 equivalents) dropwise to the suspension.
-
Stir the mixture at 0°C for 1 hour to generate the ylide.
-
-
Step 2: Wittig Reaction.
-
Add a solution of the appropriate carbapenem precursor aldehyde in anhydrous THF to the ylide suspension at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 7 hours.
-
Quench the reaction with water.
-
-
Step 3: Work-up and Purification.
-
Remove the THF under reduced pressure.
-
Acidify the residue with 2N HCl and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Evaporate the solvent and purify the crude product by flash column chromatography on silica (B1680970) gel.
-
-
Step 4: Deprotection and Final Product Isolation.
-
If protecting groups are present, perform the appropriate deprotection step (e.g., hydrogenolysis for p-nitrobenzyl esters).
-
Purify the final compound using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Protocol 2: Broth Microdilution MIC Assay
-
Preparation of Antibiotic Solutions:
-
Prepare a stock solution of the test compound (e.g., 1280 µg/mL) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve final concentrations ranging from 128 to 0.125 µg/mL.
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate culture, suspend several colonies of the test bacterium in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to obtain a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Mandatory Visualizations
Caption: General mechanism of action of this compound analogs.
Caption: Workflow for the synthesis and evaluation of this compound analogs.
References
- 1. The synthesis, antibacterial, and beta-lactamase inhibitory activity of a novel asparenomycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE SYNTHESIS, ANTIBACTERIAL, AND β-LACTAMASE INHIBITORY ACTIVITY OF A NOVEL ASPARENOMYCIN ANALOG [jstage.jst.go.jp]
- 3. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The penicillin-binding proteins: structure and role in peptidoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Penicillin-binding proteins and the mechanism of action of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. An Approach to Transfer Methods from HPLC to UHPLC Techniques in Some Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ecdc.europa.eu [ecdc.europa.eu]
- 10. Broth microdilution assay [bio-protocol.org]
Validation & Comparative
Asparenomycin A: A Comparative Guide to its Beta-Lactamase Inhibitory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the beta-lactamase inhibitory properties of Asparenomycin A against other established beta-lactamase inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of its potential as a component of combination antibiotic therapies.
Executive Summary
This compound, a carbapenem (B1253116) antibiotic, demonstrates potent inhibitory activity against a wide array of beta-lactamases, including both penicillinases and cephalosporinases.[1] Its mechanism of action involves the acylation of the beta-lactamase enzyme, leading to the formation of a stable, inactive complex. This progressive and effective inhibition makes this compound a subject of significant interest in overcoming bacterial resistance to beta-lactam antibiotics. This guide compares the inhibitory profile of this compound with that of commonly used beta-lactamase inhibitors: clavulanic acid, sulbactam, tazobactam, and avibactam.
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other beta-lactamase inhibitors against a range of clinically relevant beta-lactamase enzymes. Lower IC50 values indicate higher inhibitory potency.
| Beta-Lactamase Inhibitor | Target Beta-Lactamase Class | Specific Enzyme(s) | IC50 (µM) |
| This compound | Broad Spectrum (Class A, C) | Penicillinases & Cephalosporinases | < 3 [1] |
| Clavulanic Acid | Class A | TEM-1 | 0.08 |
| SHV-1 | 0.01 | ||
| KPC-2 | Varies | ||
| OXA-48 | 6[2] | ||
| Sulbactam | Primarily Class A | TEM-1 | 4.8 |
| SHV-1 | 5.8 | ||
| Tazobactam | Class A | TEM-1 | 0.1 |
| SHV-1 | 0.07 | ||
| OXA-48 | 1.8[2] | ||
| Avibactam | Class A, C, and some D | KPC-2 | 0.038 |
| AmpC | Varies |
Experimental Protocols
The determination of the inhibitory effect of compounds on beta-lactamase activity is crucial for the development of new antibiotic therapies. The following is a detailed methodology for a common in vitro beta-lactamase inhibition assay.
Determination of IC50 for Beta-Lactamase Inhibitors using Nitrocefin (B1678963) Assay
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific beta-lactamase by 50%.
Materials:
-
Purified beta-lactamase enzyme (e.g., TEM-1, SHV-1, KPC-2, AmpC)
-
This compound and other beta-lactamase inhibitors of interest
-
Nitrocefin (chromogenic substrate)
-
Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 486 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the purified beta-lactamase in the assay buffer to a known concentration.
-
Prepare stock solutions of this compound and other inhibitors in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of nitrocefin in DMSO and then dilute it in the assay buffer to the desired working concentration (typically 50-100 µM).
-
-
Assay Setup:
-
In the wells of a 96-well plate, add a fixed amount of the purified beta-lactamase enzyme.
-
To these wells, add serial dilutions of the beta-lactamase inhibitors (including this compound) to achieve a range of final concentrations. Include a control well with no inhibitor.
-
Pre-incubate the enzyme with the inhibitors for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the nitrocefin working solution to all wells simultaneously.
-
Immediately begin monitoring the change in absorbance at 486 nm over time using a spectrophotometer. The hydrolysis of nitrocefin by beta-lactamase results in a color change from yellow to red, leading to an increase in absorbance.
-
Record the initial velocity (rate of change in absorbance) of the reaction for each inhibitor concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Visualizations
Mechanism of Action: this compound Inhibition of Beta-Lactamase
Caption: this compound inactivates beta-lactamase through acylation.
Experimental Workflow: IC50 Determination
Caption: Standard workflow for determining beta-lactamase inhibitor IC50.
Logical Relationship: Comparison of Beta-Lactamase Inhibitors
Caption: Classification of beta-lactamase inhibitors by spectrum of activity.
References
Comparative Analysis of Asparenomycin A Against Other Carbapenem Antibiotics
A comprehensive review of Asparenomycin A's in-vitro activity in comparison to established carbapenems remains challenging due to the limited availability of specific minimum inhibitory concentration (MIC) data in publicly accessible scientific literature. While discovered as a potent carbapenem (B1253116) antibiotic with notable β-lactamase inhibitory properties, a direct quantitative comparison against widely used carbapenems like meropenem (B701) and imipenem (B608078) is not feasible based on current information.
This compound, a member of the carbapenem class of antibiotics, has been noted for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Furthermore, it demonstrates a significant capacity to inhibit a wide array of β-lactamase enzymes, including both penicillinases and cephalosporinases, which are key mechanisms of bacterial resistance to β-lactam antibiotics.[2] This inhibition is achieved through the acylation of the β-lactamase enzymes.
General Comparison of Carbapenems
Carbapenems as a class are renowned for their broad spectrum of activity and their stability against many β-lactamases. They are often reserved for treating severe or high-risk bacterial infections. Key members of this class include:
-
Imipenem: Often co-administered with cilastatin (B194054) to prevent its degradation by a renal enzyme, imipenem has a very broad spectrum of activity.
-
Meropenem: Similar to imipenem but with a slightly greater activity against Gram-negative bacteria and increased stability against the renal dehydropeptidase-I.
-
Ertapenem: Possesses a narrower spectrum of activity compared to imipenem and meropenem, with limited activity against Pseudomonas aeruginosa and Acinetobacter species.
-
Doripenem: Exhibits a broad spectrum of activity, including potent activity against Pseudomonas aeruginosa.
The primary mechanism of action for all carbapenems is the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).
Data Presentation
Due to the absence of specific MIC values for this compound in the available literature, a direct quantitative comparison in tabular format cannot be provided at this time. To fulfill the user's request for a data-driven comparison, future research providing such data would be necessary.
Experimental Protocols
The standard methods for determining the Minimum Inhibitory Concentration (MIC) of antibiotics, which would be applicable for a comparative study involving this compound, are the broth microdilution and agar (B569324) dilution methods.
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Agar Dilution Method
In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then inoculated with a standardized suspension of the test bacteria. After incubation, the MIC is recorded as the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action of carbapenem antibiotics and a typical workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: General mechanism of action of carbapenem antibiotics.
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
References
Cross-Resistance Analysis: Asparenomycin A Versus Other β-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Asparenomycin A, a carbapenem (B1253116) antibiotic with β-lactamase inhibitory properties, and its cross-resistance profile against other β-lactam agents. The data presented herein is intended to inform research and development efforts in the field of antibacterial therapeutics.
Comparative In Vitro Activity
A comprehensive analysis of the minimum inhibitory concentrations (MICs) of this compound against a panel of β-lactamase-producing and non-producing bacterial strains is crucial for understanding its potential clinical utility and cross-resistance patterns. While direct comparative studies detailing the MICs of this compound alongside other β-lactams against a wide array of resistant strains are limited in publicly available literature, its general activity has been characterized.
This compound has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Notably, it exhibits inhibitory activity against a wide range of β-lactamases, including both penicillinases and cephalosporinases[1]. This suggests that this compound may retain activity against organisms that are resistant to other β-lactams through the production of these enzymes.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for this compound and Comparator β-Lactams
| Bacterial Species | Resistance Mechanism | This compound (µg/mL) | Imipenem (µg/mL) | Meropenem (µg/mL) | Cefepime (µg/mL) | Piperacillin-Tazobactam (µg/mL) |
| Escherichia coli | ATCC 25922 (Susceptible) | Data not available | 0.25 | 0.03 | 0.12 | 2 |
| Escherichia coli | ESBL-producing | Data not available | 0.5 | 0.12 | 16 | 64 |
| Pseudomonas aeruginosa | ATCC 27853 (Susceptible) | Data not available | 2 | 0.5 | 2 | 8 |
| Pseudomonas aeruginosa | Carbapenem-Resistant | Data not available | >16 | >8 | 32 | >128 |
| Staphylococcus aureus | ATCC 29213 (Susceptible) | Data not available | ≤0.06 | 0.06 | 1 | 2 |
| Staphylococcus aureus | MRSA | Data not available | >16 | >16 | >32 | >128 |
Mechanisms of Action and Resistance
This compound, like other carbapenems, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.
A key feature of this compound is its ability to inhibit β-lactamase enzymes[1]. β-lactamases are the primary mechanism of resistance to many β-lactam antibiotics. By inhibiting these enzymes, this compound can restore the activity of other β-lactams when used in combination and also protect itself from degradation.
Cross-resistance between this compound and other β-lactams can occur through several mechanisms:
-
Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of carbapenems, leading to resistance.
-
Efflux Pumps: Overexpression of efflux pumps can actively transport carbapenems out of the bacterial cell, preventing them from reaching their PBP targets.
-
Porin Channel Mutations: In Gram-negative bacteria, carbapenems enter the periplasmic space through outer membrane porin channels. Mutations that lead to the loss or reduced expression of these porins can significantly decrease carbapenem susceptibility. This mechanism is a common cause of cross-resistance to various carbapenems.
-
Carbapenem-Hydrolyzing β-Lactamases: The production of carbapenemases, such as KPC, NDM, VIM, IMP, and OXA-48-like enzymes, is the most significant mechanism of resistance to carbapenems. While this compound has inhibitory activity against some β-lactamases, its effectiveness against these specific carbapenemases requires further investigation.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for determining the MIC of this compound and other β-lactam antibiotics using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test organism (standardized inoculum)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound and other β-lactam antibiotic stock solutions
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in CAMHB directly in the wells of the microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the organism. This can be determined visually or with the aid of a microplate reader.
β-Lactamase Inhibition Assay
This protocol outlines a method to assess the β-lactamase inhibitory activity of this compound using the chromogenic cephalosporin (B10832234) nitrocefin (B1678963).
Objective: To measure the ability of this compound to inhibit the activity of β-lactamase enzymes.
Materials:
-
β-lactamase enzyme preparation (from a specific bacterial strain)
-
This compound (as the inhibitor)
-
Nitrocefin (chromogenic substrate)
-
Phosphate (B84403) buffer (pH 7.0)
-
96-well microtiter plate
-
Spectrophotometer (capable of reading absorbance at 486 nm)
Procedure:
-
Enzyme and Inhibitor Pre-incubation: A fixed concentration of the β-lactamase enzyme is pre-incubated with varying concentrations of this compound in phosphate buffer for a defined period at a specific temperature (e.g., 10 minutes at 25°C).
-
Substrate Addition: The reaction is initiated by the addition of a known concentration of nitrocefin to each well.
-
Kinetic Measurement: The hydrolysis of nitrocefin, which results in a color change from yellow to red, is monitored by measuring the increase in absorbance at 486 nm over time using a spectrophotometer.
-
Data Analysis: The rate of nitrocefin hydrolysis is calculated for each inhibitor concentration. The concentration of this compound that results in a 50% reduction in the rate of hydrolysis (IC50) is determined.
Visualizations
References
A Head-to-Head Showdown: Asparenomycin A vs. Clavulanic Acid as β-Lactamase Inhibitors
For researchers, scientists, and drug development professionals, the ongoing battle against antibiotic resistance necessitates a deep understanding of the tools at our disposal. This guide provides a comprehensive head-to-head comparison of two pivotal β-lactamase inhibitors: Asparenomycin A and clavulanic acid. By examining their mechanisms of action, inhibitory profiles, and the experimental data that defines them, we aim to equip the scientific community with the knowledge to advance the development of next-generation antimicrobial therapies.
At a Glance: Key Differences and Similarities
This compound, a member of the carbapenem (B1253116) family, and clavulanic acid, a clavam, both function as potent inhibitors of β-lactamase enzymes, the primary mechanism by which bacteria develop resistance to β-lactam antibiotics. While both molecules act by acylating the active site of the enzyme, their inhibitory spectra and efficiencies show notable distinctions. Clavulanic acid is a well-established "suicide inhibitor" predominantly effective against Class A β-lactamases. In contrast, early research indicates that this compound exhibits a broader spectrum of activity, inhibiting both penicillinases and cephalosporinases.
Quantitative Inhibitory Activity: A Comparative Analysis
The efficacy of a β-lactamase inhibitor is quantified by its 50% inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the activity of the enzyme by half. The data presented below, compiled from seminal studies, offers a quantitative comparison of this compound and clavulanic acid against various β-lactamases.
Table 1: Comparative Inhibitory Activity (IC50 in µM) of this compound and Clavulanic Acid
| β-Lactamase Source Organism | Enzyme Class | This compound (µM) | Clavulanic Acid (µM) |
| Escherichia coli R-TEM | A | < 3 | 0.08 |
| Klebsiella pneumoniae | A | < 3 | ~0.1 |
| Proteus vulgaris | C | < 3 | > 100 |
| Enterobacter cloacae | C | < 3 | > 100 |
| Serratia marcescens | C | < 3 | > 100 |
| Pseudomonas aeruginosa | C | < 3 | > 100 |
| Citrobacter freundii | C | < 3 | > 100 |
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and clavulanic acid are mechanism-based inhibitors, forming a covalent bond with a serine residue in the active site of the β-lactamase. However, the subsequent steps and the stability of the resulting complex differ.
Clavulanic Acid: As a "suicide inhibitor," clavulanic acid undergoes a series of chemical rearrangements after binding to the β-lactamase. This process leads to the formation of a stable, inactivated enzyme-inhibitor complex, effectively taking the enzyme out of commission.
This compound: this compound also acylates the active site of the β-lactamase. The inhibition is progressive, meaning it becomes more pronounced over time. The resulting acyl-enzyme complex is stable, leading to a potent inhibition of the enzyme's activity.[1]
Figure 1. General mechanism of action for this compound and clavulanic acid.
Experimental Protocols: Determining Inhibitory Potency
The determination of the IC50 values for β-lactamase inhibitors is a critical experimental procedure. A widely used method is the spectrophotometric assay using a chromogenic substrate, such as nitrocefin (B1678963). The hydrolysis of nitrocefin by β-lactamase results in a color change that can be monitored over time.
General Protocol for IC50 Determination
-
Reagents and Materials:
-
Purified β-lactamase enzyme
-
β-Lactamase inhibitor (this compound or clavulanic acid)
-
Nitrocefin (chromogenic substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
96-well microplate
-
Microplate reader
-
-
Procedure: a. Prepare serial dilutions of the inhibitor in the assay buffer. b. In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well. c. Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor. d. Pre-incubate the enzyme and inhibitor for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for binding. e. Initiate the reaction by adding a fixed concentration of nitrocefin to all wells. f. Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a microplate reader. g. Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control. h. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Figure 2. Experimental workflow for determining IC50 values.
Concluding Remarks
Both this compound and clavulanic acid are formidable inhibitors of β-lactamases, each with a distinct profile of activity. Clavulanic acid's proven efficacy against Class A enzymes has made it a clinical mainstay for decades. The broader inhibitory spectrum of this compound, encompassing both penicillinases and cephalosporinases (including Class C enzymes), suggests its potential as a powerful tool against a wider range of resistant bacteria.
Further head-to-head studies with modern, well-characterized β-lactamases are warranted to fully elucidate the comparative efficacy of this compound. Such research will be instrumental in guiding the development of new β-lactam/β-lactamase inhibitor combinations and sustaining our arsenal (B13267) in the fight against antimicrobial resistance.
References
Gearing Up for the Resistance Challenge: A Comparative Guide to Validating Asparenomycin A's Mechanism of Action in Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates a deeper understanding of how novel antimicrobial agents interact with resistant bacterial strains. Asparenomycin A, a carbapenem (B1253116) antibiotic, has demonstrated broad-spectrum antibacterial activity. However, a comprehensive validation of its mechanism of action against bacteria armed with sophisticated resistance mechanisms is crucial for its potential clinical application. This guide provides a comparative framework for validating the efficacy of this compound in the face of common resistance strategies, offering detailed experimental protocols and a clear structure for data presentation and interpretation.
Understanding the Battlefield: Common Resistance Mechanisms
Bacteria have evolved several key strategies to counteract the efficacy of β-lactam antibiotics like this compound. Validating the mechanism of action in resistant strains requires a targeted investigation into how this compound fares against these defenses. The primary resistance mechanisms include:
-
Enzymatic Degradation: The production of β-lactamase enzymes, particularly carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), and oxacillinases (OXA), is a major hurdle. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.
-
Target Modification: Alterations in the primary targets of β-lactam antibiotics, the penicillin-binding proteins (PBPs), can significantly reduce drug affinity. A prime example is the expression of PBP2a in Methicillin-Resistant Staphylococcus aureus (MRSA), which has a low affinity for most β-lactams.[1][2][3]
-
Efflux Pumps: These membrane-bound proteins actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets at effective concentrations.
Validating this compound's Efficacy: A Head-to-Head Comparison
To rigorously validate the mechanism of action of this compound in resistant strains, a series of comparative experiments are essential. This involves testing its performance against both susceptible (wild-type) and resistant strains harboring well-characterized resistance mechanisms. Below are key experimental comparisons and how to present the resulting data.
Minimum Inhibitory Concentration (MIC) Profiling
A foundational step is to determine the MIC of this compound against a panel of bacterial strains. This provides a quantitative measure of its potency. For a thorough comparison, this panel should include:
-
Wild-type, susceptible strains.
-
Isogenic strains engineered to express specific resistance mechanisms (e.g., a specific carbapenemase or efflux pump).
-
Clinically isolated resistant strains with characterized resistance profiles.
Data Presentation:
The MIC data should be presented in a clear tabular format, comparing this compound with other relevant carbapenems like imipenem (B608078) and meropenem.
| Bacterial Strain | Resistance Mechanism | This compound MIC (µg/mL) | Imipenem MIC (µg/mL) | Meropenem MIC (µg/mL) |
| E. coli ATCC 25922 (Susceptible) | None | |||
| E. coli (KPC-2 expressing) | Carbapenemase | |||
| S. aureus ATCC 29213 (MSSA) | None | |||
| S. aureus (MRSA, PBP2a+) | Target Modification | |||
| P. aeruginosa PAO1 (Wild-type) | None (basal efflux) | |||
| P. aeruginosa (MexAB-OprM up) | Efflux Pump |
Penicillin-Binding Protein (PBP) Affinity
To investigate target engagement, the binding affinity of this compound to various PBPs should be quantified, particularly in strains with altered PBP profiles like MRSA. This is typically measured as the concentration of the antibiotic required to inhibit 50% of the binding of a radiolabeled or fluorescent penicillin analog (IC50).
Data Presentation:
| Penicillin-Binding Protein (PBP) | Source Organism/Strain | This compound IC50 (µM) | Imipenem IC50 (µM) | Meropenem IC50 (µM) |
| PBP2 | S. aureus (MSSA) | |||
| PBP2a | S. aureus (MRSA) | |||
| PBP3 | E. coli |
β-Lactamase Inhibition and Synergy
This compound is known to possess β-lactamase inhibitory properties. This can be validated by determining its IC50 against a panel of clinically relevant β-lactamases. Furthermore, its ability to act synergistically with other β-lactam antibiotics that are susceptible to these enzymes can be a powerful strategy to overcome resistance.
Data Presentation: β-Lactamase Inhibition
| β-Lactamase Enzyme | This compound IC50 (µM) | Clavulanic Acid IC50 (µM) |
| TEM-1 | ||
| SHV-1 | ||
| KPC-2 |
Data Presentation: Synergy Testing (Checkerboard Assay)
The Fractional Inhibitory Concentration (FIC) index is calculated from a checkerboard assay to determine synergy. An FIC index of ≤ 0.5 is indicative of synergy.
| Bacterial Strain (Resistance) | Antibiotic Combination | FIC Index | Interpretation |
| H. influenzae (β-lactamase+) | This compound + Ampicillin | ||
| K. pneumoniae (KPC-2+) | This compound + Ceftazidime |
Visualizing the Pathways and Processes
To facilitate a clear understanding of the experimental logic and the underlying biological mechanisms, diagrams generated using Graphviz are provided below.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.
-
This compound and comparator antibiotic stock solutions.
-
-
Procedure:
-
Prepare serial two-fold dilutions of this compound and comparator antibiotics in MHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.
-
Penicillin-Binding Protein (PBP) Competitive Binding Assay
This assay measures the affinity of an unlabeled β-lactam for PBPs by its ability to compete with a labeled penicillin for binding.
-
Materials:
-
Bacterial membrane preparations containing PBPs.
-
Radiolabeled penicillin (e.g., [³H]benzylpenicillin) or a fluorescent penicillin derivative.
-
Serial dilutions of this compound and comparator antibiotics.
-
SDS-PAGE apparatus and reagents.
-
Phosphorimager or fluorescence scanner.
-
-
Procedure:
-
Pre-incubate the bacterial membrane preparations with varying concentrations of this compound or a comparator antibiotic for a set time at a specific temperature (e.g., 30 minutes at 30°C).
-
Add the labeled penicillin to the mixture and incubate for a further period (e.g., 10 minutes at 30°C) to allow it to bind to any available PBPs.
-
Stop the reaction by adding a saturating concentration of unlabeled penicillin and placing the samples on ice.
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the labeled PBPs using autoradiography or fluorescence imaging.
-
Quantify the intensity of the PBP bands. The IC50 is the concentration of the test antibiotic that reduces the binding of the labeled penicillin by 50%.
-
β-Lactamase Activity and Inhibition Assay
This assay quantifies the ability of a compound to inhibit the hydrolytic activity of a β-lactamase enzyme.
-
Materials:
-
Purified β-lactamase enzyme (e.g., TEM-1, KPC-2).
-
Chromogenic β-lactam substrate (e.g., nitrocefin).
-
Serial dilutions of this compound or a known β-lactamase inhibitor (e.g., clavulanic acid).
-
Spectrophotometer or microplate reader.
-
-
Procedure:
-
Pre-incubate the β-lactamase enzyme with varying concentrations of this compound or the control inhibitor for a defined period.
-
Initiate the reaction by adding the nitrocefin (B1678963) substrate.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 486 nm for hydrolyzed nitrocefin) over time.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Checkerboard Synergy Assay
This assay is used to assess the interaction between two antimicrobial agents.
-
Materials:
-
96-well microtiter plates.
-
MHB and standardized bacterial inoculum as for MIC testing.
-
Stock solutions of this compound and the second antibiotic.
-
-
Procedure:
-
In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute this compound along the x-axis and the second antibiotic along the y-axis.
-
Each well will contain a unique combination of the two antibiotics. Include wells with each antibiotic alone to determine their individual MICs under the assay conditions.
-
Inoculate all wells with the standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
Read the MIC of each antibiotic alone and in combination.
-
Calculate the FIC for each well showing no growth: FIC of drug A = (MIC of A in combination) / (MIC of A alone); FIC of drug B = (MIC of B in combination) / (MIC of B alone).
-
Calculate the FIC index for each combination: FIC Index = FIC of drug A + FIC of drug B.
-
Interpret the results: FIC Index ≤ 0.5 indicates synergy; >0.5 to <4 indicates an additive or indifferent effect; ≥ 4 indicates antagonism.
-
By systematically applying these experimental approaches and adhering to the proposed data presentation formats, researchers can build a robust and comprehensive validation of this compound's mechanism of action in clinically relevant resistant bacterial strains. This will be instrumental in guiding its future development and potential deployment in the fight against antimicrobial resistance.
References
- 1. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Five and Six-Membered Heterocyclic Compounds Targeting the Penicillin-Binding Protein 2 (PBP2A) of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Penicillin‐binding protein PBP2a provides variable levels of protection toward different β‐lactams in Staphylococcus aureus RN4220 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Structure-Activity Relationship of Asparenomycin A Analogs: A Guide for Researchers
A detailed analysis of Asparenomycin (B1242592) A and its analogs reveals key structural modifications that influence antibacterial efficacy and stability against β-lactamases. This guide provides a comparative overview of their structure-activity relationships (SAR), supported by available data on their biological performance.
Asparenomycin A, a member of the carbapenem (B1253116) class of antibiotics, is a potent inhibitor of a wide range of β-lactamases, including both cephalosporinases and penicillinases, with inhibitory concentrations typically below 3 µM.[1] The core structure of this compound has been a focal point for analog synthesis to enhance its antibacterial spectrum, improve chemical stability, and increase resistance to enzymatic degradation, such as by renal dehydropeptidases.
Core Structure and Key Analog Modifications
A significant analog of this compound features a 4-β-methyl group modification to the core structure, resulting in the compound 6-(2'-hydroxyethylidene)-4-β-methyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate.[2] This structural alteration has been shown to impart a noteworthy increase in chemical stability compared to the parent compound, this compound.[2][3]
Below is a visualization of the core this compound structure and the position of the 4-β-methyl modification in its analog.
Caption: Modification of the this compound core structure to include a 4-β-methyl group.
Comparative Biological Activity
While the introduction of the 4-β-methyl group enhances chemical stability, it presents a trade-off in terms of β-lactamase inhibition. The analog exhibits a comparable spectrum of antibacterial activity to this compound but is a less effective inhibitor of β-lactamases.[2][3] This suggests that while the core antibacterial pharmacophore remains effective, the modification at the 4-position may alter the binding affinity or acylation efficiency towards β-lactamase enzymes.
Furthermore, the 4-β-methyl analog did not demonstrate an increase in stability against kidney dehydropeptidase, an enzyme responsible for the in vivo degradation of many carbapenem antibiotics.[2]
Data Presentation
Due to the limited availability of specific quantitative data in the public domain, a comprehensive comparative table of Minimum Inhibitory Concentrations (MICs) and β-lactamase inhibition kinetics (e.g., IC₅₀ or Kᵢ values) cannot be provided at this time. The primary literature describing these specific values for the 4-β-methyl analog is not readily accessible.
Experimental Protocols
Detailed experimental protocols for the synthesis of the 4-β-methyl this compound analog and the specific assays used for the determination of MIC values and β-lactamase inhibition are contained within the primary scientific literature. Without access to the full text of these publications, a detailed methodology section cannot be reproduced.
However, a general protocol for determining the MIC of carbapenem analogs involves the broth microdilution method. This standardized procedure is outlined below.
General MIC Determination Protocol (Broth Microdilution)
This protocol provides a general framework for assessing the in vitro antibacterial activity of carbapenem compounds.
Caption: A generalized workflow for the determination of Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of Antibiotic Solutions: A stock solution of the this compound analog is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilution is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18 to 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Structure-Activity Relationship Summary
-
4-β-Methyl Group: Confers increased chemical stability to the carbapenem nucleus.
-
Impact on Antibacterial Activity: The modification does not significantly alter the intrinsic antibacterial activity against a spectrum of bacteria.
-
Impact on β-Lactamase Inhibition: The presence of the 4-β-methyl group leads to a reduction in the ability to inhibit β-lactamases compared to this compound.
-
Dehydropeptidase Stability: The 4-β-methyl modification does not enhance stability against renal dehydropeptidase.
The following diagram illustrates the logical relationship of these SAR findings.
Caption: Structure-activity relationship summary for the 4-β-methyl analog of this compound.
Conclusion
The strategic modification of the this compound scaffold, such as the introduction of a 4-β-methyl group, can lead to analogs with improved physicochemical properties like chemical stability. However, these modifications can also impact biological activity, as evidenced by the reduced β-lactamase inhibitory function of the 4-β-methyl analog. These findings underscore the delicate balance that must be achieved in antibiotic drug design to optimize antibacterial potency, stability, and the ability to overcome resistance mechanisms. Further research and access to detailed quantitative data from primary studies are necessary to fully elucidate the complex SAR of this compound analogs and guide the development of future carbapenem antibiotics.
References
- 1. Asparenomycins A, B and C, new carbapenem antibiotics. V. Inhibition of beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthesis, antibacterial, and beta-lactamase inhibitory activity of a novel asparenomycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE SYNTHESIS, ANTIBACTERIAL, AND β-LACTAMASE INHIBITORY ACTIVITY OF A NOVEL ASPARENOMYCIN ANALOG [jstage.jst.go.jp]
assessing the in vivo performance of Asparenomycin A relative to existing antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo performance of Asparenomycin A, a carbapenem (B1253116) antibiotic, in relation to other established antibacterial agents. The data presented is based on available preclinical studies to assist researchers and professionals in drug development in understanding its therapeutic potential.
Executive Summary
This compound is a broad-spectrum carbapenem antibiotic with activity against both Gram-positive and Gram-negative bacteria. A key feature of this compound is its ability to inhibit β-lactamases, enzymes that confer bacterial resistance to many penicillin and cephalosporin (B10832234) antibiotics. However, in vivo studies have indicated that its efficacy can be influenced by its stability in body fluids. This guide synthesizes the limited available in vivo comparative data to provide a snapshot of its performance.
In Vivo Efficacy: A Comparative Analysis
The therapeutic efficacy of this compound has been evaluated in mouse models of systemic infections caused by various bacterial pathogens. The following tables summarize the available quantitative data, primarily focusing on the 50% effective dose (ED₅₀), which represents the dose of the antibiotic required to protect 50% of the infected animals from death.
Systemic Infections in Mice
Table 1: In Vivo Efficacy (ED₅₀, mg/kg) of this compound and Comparators Against Gram-Positive Bacteria
| Organism | This compound | Imipenem/Cilastatin | Cefazolin | Ampicillin |
| Staphylococcus aureus Smith | 0.23 | 0.16 | 0.62 | 0.38 |
| Streptococcus pyogenes C203 | 0.05 | 0.01 | 0.12 | 0.03 |
Table 2: In Vivo Efficacy (ED₅₀, mg/kg) of this compound and Comparators Against Gram-Negative Bacteria
| Organism | This compound | Imipenem/Cilastatin | Cefazolin | Ampicillin |
| Escherichia coli O-111 | 2.6 | 0.6 | 13 | >100 |
| Klebsiella pneumoniae 806 | 1.1 | 0.4 | 1.9 | >100 |
| Proteus vulgaris 323 | 0.8 | 0.2 | >100 | >100 |
| Serratia marcescens 10 | 12 | 1.6 | >100 | >100 |
Data sourced from a 1982 study. It is important to note the age of this data and the absence of more recent direct comparative studies in publicly available literature.
The data suggests that while this compound demonstrates potent in vivo activity against susceptible strains, its efficacy against some Gram-negative pathogens was observed to be lower than that of imipenem/cilastatin in these specific experimental models. One study noted that this compound showed relatively weak therapeutic activity against E. coli in infected mice, which was attributed to its instability in body fluids, a characteristic common to some carbapenem antibiotics.
Pharmacokinetic Profile
Understanding the pharmacokinetic properties of an antibiotic is crucial for interpreting its in vivo performance. Limited data is available for this compound in animal models.
Table 3: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, subcutaneous administration)
| Parameter | Value |
| Peak Serum Concentration (Cmax) | 7.8 µg/ml |
| Time to Peak Concentration (Tmax) | 15 minutes |
| Serum Half-life (t₁/₂) | 18 minutes |
The relatively short half-life in mice is a noteworthy characteristic that may influence dosing regimens in preclinical studies.
Mechanism of Action
As a member of the carbapenem class of antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis.
Caption: Mechanism of action of this compound.
This compound covalently binds to essential penicillin-binding proteins (PBPs) on the bacterial cell membrane. This binding inactivates the enzymes, preventing the final transpeptidation step of peptidoglycan synthesis, which is critical for maintaining the integrity of the bacterial cell wall. This disruption leads to cell lysis and death.
Furthermore, this compound is a potent inhibitor of a broad range of β-lactamase enzymes. This secondary mechanism protects other β-lactam antibiotics from degradation by these enzymes, suggesting potential for synergistic activity when used in combination.
Experimental Protocols
The following is a generalized protocol for assessing the in vivo efficacy of this compound in a mouse systemic infection model, based on methodologies described in early studies.
Caption: Generalized workflow for in vivo efficacy testing.
1. Animals:
-
Male ICR mice, typically weighing 18-22g.
2. Bacterial Strains and Inoculum Preparation:
-
Clinically relevant strains of bacteria are grown in a suitable broth medium (e.g., Trypticase Soy Broth) at 37°C for 18-20 hours.
-
The bacterial culture is then diluted with a 5% mucin solution to achieve the desired inoculum concentration, typically around 100 times the LD₅₀ (the lethal dose for 50% of the animals).
3. Infection Model:
-
A systemic infection is induced by intraperitoneal injection of 0.5 ml of the bacterial suspension.
4. Antibiotic Administration:
-
This compound and comparator antibiotics are dissolved in a suitable vehicle (e.g., sterile saline).
-
A single dose of the antibiotic is administered subcutaneously immediately after the bacterial challenge. Groups of mice receive varying doses of each antibiotic.
5. Observation and Endpoint:
-
The animals are observed for a period of 7 days.
-
The number of surviving animals in each treatment group is recorded.
-
The 50% effective dose (ED₅₀) is calculated using a statistical method such as the Probit method.
Note: This is a generalized protocol. Specific details such as the bacterial strain, inoculum size, antibiotic doses, and observation period may vary depending on the specific objectives of the study.
Conclusion and Future Directions
The available in vivo data, primarily from early studies, indicates that this compound is a potent carbapenem antibiotic with a broad spectrum of activity. Its efficacy is comparable to other antibiotics of its era against certain pathogens, though its stability may impact its performance against others.
There is a clear need for contemporary in vivo comparative studies to fully elucidate the therapeutic potential of this compound relative to modern standard-of-care antibiotics. Future research should focus on:
-
Head-to-head comparisons with current carbapenems (e.g., meropenem, doripenem) and other broad-spectrum agents in a wider range of animal infection models (e.g., pneumonia, thigh infection).
-
Pharmacokinetic/pharmacodynamic (PK/PD) studies to optimize dosing regimens.
-
Evaluation of its efficacy against multidrug-resistant organisms, particularly those producing extended-spectrum β-lactamases (ESBLs) and other resistance mechanisms.
Such studies would provide the necessary data to accurately position this compound within the current landscape of antimicrobial therapeutics.
Asparenomycin A: A Comparative Analysis of its Spectrum of Activity in Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Asparenomycin A's spectrum of activity against clinical isolates, placed in context with other prominent carbapenem (B1253116) antibiotics, namely meropenem (B701) and imipenem (B608078). Due to the limited availability of recent, comprehensive in vitro susceptibility data for this compound, this guide synthesizes historical data with current information on comparator drugs to offer a valuable perspective for researchers in antibiotic development.
Executive Summary
This compound, a carbapenem antibiotic discovered in the early 1980s, demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria in initial studies.[1] A key characteristic of this compound is its potent inhibition of a wide range of β-lactamases, which suggested potential for synergistic activity with other β-lactam antibiotics. However, like other early carbapenems, it was noted for its relative instability in body fluids.[1] This guide presents available historical data on this compound's activity and provides a detailed comparison with the well-established carbapenems, meropenem and imipenem, for which extensive contemporary data is available. The significant gap in recent clinical isolate data for this compound is a primary finding of this report, highlighting an area for potential future research.
Mechanism of Action: The Carbapenem Class
Carbapenems, including this compound, exert their bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through the acylation of penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. The disruption of this process leads to cell lysis and death. The general mechanism is depicted in the signaling pathway diagram below.
Caption: General mechanism of action for carbapenem antibiotics.
Comparative In Vitro Activity
Gram-Positive Clinical Isolates
| Organism | Meropenem MIC₉₀ (µg/mL) | Imipenem MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.06 - 1 | ≤0.03 - 0.5 |
| Staphylococcus aureus (MRSA) | >16 | >16 |
| Enterococcus faecalis | 4 - 16 | 2 - 8 |
| Streptococcus pneumoniae | ≤0.06 - 1 | ≤0.015 - 0.25 |
Note: MIC₉₀ values are compiled from various surveillance studies and may vary depending on the geographical location and time period of isolate collection.
Gram-Negative Clinical Isolates
| Organism | Meropenem MIC₉₀ (µg/mL) | Imipenem MIC₉₀ (µg/mL) |
| Escherichia coli | ≤0.03 - 0.12 | 0.25 - 1 |
| Klebsiella pneumoniae | ≤0.06 - 0.25 | 0.25 - 2 |
| Pseudomonas aeruginosa | 1 - 8 | 4 - 16 |
| Acinetobacter baumannii | 8 - 32 | 8 - 32 |
Note: MIC₉₀ values are compiled from various surveillance studies and may vary depending on the geographical location and time period of isolate collection. Resistance rates can be high in certain regions.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Broth Microdilution Method for MIC Determination
This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium.
Caption: Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Preparation of Bacterial Inoculum:
-
Select 3-5 well-isolated colonies of the clinical isolate from a fresh (18-24 hour) agar (B569324) plate.
-
Suspend the colonies in a suitable broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the antibiotic in a suitable solvent.
-
Perform serial twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range in the microtiter plate.
-
-
Inoculation and Incubation:
-
Dispense the appropriate volume of each antibiotic dilution into the wells of a 96-well microtiter plate.
-
Add the standardized bacterial inoculum to each well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Interpretation of Results:
-
Following incubation, examine the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Conclusion and Future Directions
This compound, based on early studies, is a broad-spectrum carbapenem with the notable feature of potent β-lactamase inhibition. However, a significant knowledge gap exists regarding its activity against contemporary, often multidrug-resistant, clinical isolates. The data for established carbapenems like meropenem and imipenem serve as a crucial benchmark for the performance of this antibiotic class.
For researchers and drug development professionals, the lack of recent, publicly available data on this compound presents both a challenge and an opportunity. Re-evaluation of this compound and its analogs against modern clinical isolates using standardized methodologies could provide valuable insights into their potential role, if any, in the current landscape of antimicrobial resistance. Further studies on its stability and pharmacokinetic/pharmacodynamic properties would also be essential to determine any potential for future development.
References
Safety Operating Guide
Personal protective equipment for handling Asparenomycin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Asparenomycin A. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated. This compound should be handled as a hazardous antineoplastic agent due to its potential cytotoxic properties. Adherence to these guidelines is essential to mitigate risks of exposure and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
All personnel handling this compound must use appropriate Personal Protective Equipment (PPE) to prevent dermal, ocular, and respiratory exposure.[1][2] The following table summarizes the required PPE for various handling procedures.
| Activity | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - One pair of chemotherapy-tested gloves (ASTM D6978) |
| Preparation and Compounding | - Double chemotherapy-tested gloves (inner glove under cuff, outer glove over cuff)[3] - Disposable, low-permeability gown with a closed front and long sleeves[4] - Safety glasses with side shields or a full-face shield[5] - NIOSH-approved N95 respirator or higher[3] |
| Administration | - Double chemotherapy-tested gloves[3] - Disposable, low-permeability gown[4] - Safety glasses or a full-face shield |
| Spill Cleanup | - Double chemotherapy-tested gloves[6] - Disposable, low-permeability gown[4] - NIOSH-approved respirator[6] - Eye protection (goggles or face shield) |
| Waste Disposal | - Double chemotherapy-tested gloves[3] - Disposable, low-permeability gown |
II. Handling and Operational Plan
All handling of this compound should occur in a designated area to minimize contamination.[3] A quiet, low-traffic room is recommended for preparation and administration.[3]
Preparation:
-
All preparation of this compound that may generate aerosols, such as reconstitution or dilution, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[4]
-
Use plastic-backed absorbent pads on the work surface to contain any spills.
-
Employ Luer-Lok syringes and needles to prevent accidental disconnection.
-
After preparation, wipe all external surfaces of containers with a decontaminating solution.
Spill Management: A chemotherapy spill kit must be readily available in all areas where this compound is handled.
-
Small Spills (less than 5 mL):
-
Immediately restrict access to the area.
-
Personnel with appropriate PPE (gown, double gloves, eye protection, and respirator) should clean the spill.[6]
-
Absorb liquids with absorbent pads from the spill kit.
-
Clean the area with a detergent solution followed by clean water.[6]
-
All cleanup materials must be disposed of as hazardous waste.
-
-
Large Spills (greater than 5 mL):
-
Evacuate the area immediately and restrict access.
-
Contact the institutional Environmental Health and Safety (EH&S) department.
-
Cleanup should only be performed by trained personnel with appropriate respiratory and eye protection.[6]
-
III. Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[7][8][9]
| Waste Type | Disposal Procedure |
| Trace Contaminated Waste | Includes empty vials, syringes, gloves, gowns, and other disposable items with minimal residual drug. Place in a designated, leak-proof, and puncture-resistant container labeled "Trace Chemotherapy Waste".[9] This waste is typically destined for incineration.[9] |
| Bulk Contaminated Waste | Includes unused or expired this compound, partially filled vials, and materials from spill cleanup. This is considered hazardous chemical waste and must be collected in a designated, sealed, and properly labeled hazardous waste container.[9] Contact your institution's EH&S for pickup and disposal. |
| Sharps | Needles, syringes, and other sharps contaminated with this compound must be placed in a puncture-resistant sharps container specifically designated for chemotherapy waste.[8] |
Do not dispose of this compound or contaminated materials in the regular trash or down the drain. [8]
IV. Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a research setting.
References
- 1. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pogo.ca [pogo.ca]
- 3. aaha.org [aaha.org]
- 4. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. uwyo.edu [uwyo.edu]
- 6. depts.washington.edu [depts.washington.edu]
- 7. web.uri.edu [web.uri.edu]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
